molecular formula C9H8O5 B6619190 4-hydroxy-2-(methoxycarbonyl)benzoic acid CAS No. 288381-17-9

4-hydroxy-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6619190
CAS No.: 288381-17-9
M. Wt: 196.16 g/mol
InChI Key: AUHULPOJNNYHTG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methoxycarbonyl)benzoic acid is a synthetic benzoic acid derivative of interest in organic chemistry and pharmaceutical research. Benzoic acid derivatives are widely investigated for their role as precursors in the biosynthesis of more complex molecules and for their diverse biological activities, which can include serving as UV absorbers or as inhibitors for bacterial growth . Researchers value this compound as a building block for the synthesis of novel organic compounds, such as Schiff bases and secondary amines, which have applications in the development of fluorescent chemosensors and materials with excited-state proton transfer capabilities . The methoxycarbonyl and carboxylic acid functional groups on the aromatic ring make it a versatile intermediate for further chemical modifications and conjugation. Studies on closely related hydroxy- and methoxy-substituted benzoic acids have shown that such compounds can exhibit significant biological properties. For instance, the structural isomer 2-hydroxy-4-methoxy benzoic acid has demonstrated potent hepatoprotective, antioxidant, and anti-inflammatory effects in biological studies, and was found to attenuate lipid abnormalities . While the specific properties of this compound may differ, it remains a compound of high purity for research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHULPOJNNYHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a specialized aromatic mono-ester used primarily as a chemical intermediate in organic synthesis and as a reference standard in environmental toxicology. Structurally, it is the 2-methyl ester derivative of 4-hydroxyphthalic acid.[1][2][3] Its significance lies in its regioselective formation and its presence as a stable, water-soluble component of diesel exhaust particles (DEP), where it serves as a biomarker for specific oxidation pathways.

This guide details the regioselective synthesis, physicochemical properties, and experimental protocols for researchers in medicinal chemistry and environmental toxicology.

Chemical Identity & Structure

PropertyDetail
IUPAC Name This compound
Common Synonyms 4-Hydroxyphthalic acid 2-methyl ester; Monomethyl 4-hydroxyphthalate
CAS Number 288381-17-9
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
SMILES COC(=O)C1=C(C=CC(=C1)O)C(=O)O
Key Functional Groups Carboxylic acid (C1), Methyl ester (C2), Phenolic hydroxyl (C4)
Structural Analysis

The molecule features a benzene core substituted at the 1, 2, and 4 positions. The distinction between the C1-carboxylic acid and the C2-methyl ester is critical. The 4-hydroxyl group exerts a strong electronic influence (mesomeric effect), which dictates the reactivity of the parent anhydride during synthesis.

Synthesis Strategies

The most efficient route to this compound is the regioselective methanolysis of 4-hydroxyphthalic anhydride . This method exploits the electronic differentiation provided by the phenolic hydroxyl group.

Mechanistic Rationale

The reaction involves the nucleophilic attack of methanol on the asymmetric anhydride.

  • Electronic Effect: The hydroxyl group at position 4 is a strong electron-donating group (EDG). Through resonance, it increases electron density primarily at the ortho and para positions relative to itself.

  • Regioselectivity:

    • C1 Carbonyl: Located para to the hydroxyl group. It receives significant electron density, rendering it less electrophilic .

    • C2 Carbonyl: Located meta to the hydroxyl group. It is electronically isolated from the resonance donation, making it more electrophilic .

  • Outcome: Methanol preferentially attacks the more reactive C2 carbonyl, resulting in ester formation at C2 and releasing the free carboxylic acid at C1.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Hydroxyphthalic Anhydride (CAS 27550-59-0) Inter Tetrahedral Intermediate (Regioselective Attack at C2) Start->Inter Nucleophilic Attack Reagent Methanol (Excess) Reflux Reagent->Inter Product This compound (Major Isomer) Inter->Product Ring Opening (Preferred Path) Byproduct Isomer B (Minor Product) Inter->Byproduct Steric/Electronic Mismatch

Caption: Regioselective ring-opening of 4-hydroxyphthalic anhydride favoring the C2-ester formation.

Experimental Protocols

Protocol A: Regioselective Methanolysis (Primary Route)

Objective: Synthesis of this compound from 4-hydroxyphthalic anhydride.

Materials:

  • 4-Hydroxyphthalic anhydride (1.0 eq)

  • Anhydrous Methanol (Solvent/Reagent, ~20 vol)

  • Toluene (for recrystallization)[4]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxyphthalic anhydride (e.g., 5.0 g, 30.5 mmol) in anhydrous methanol (100 mL).

  • Reaction: Heat the mixture to reflux (65 °C) under an inert atmosphere (N₂ or Ar). The solid anhydride will dissolve as the reaction proceeds.

  • Monitoring: Maintain reflux for 2–4 hours. Monitor consumption of starting material via TLC (System: Ethyl Acetate/Hexane/Acetic Acid) or HPLC.

  • Workup:

    • Cool the solution to room temperature.[5]

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol. A viscous oil or semi-solid residue will remain.

  • Purification:

    • Dissolve the residue in a minimum amount of hot toluene or ethyl acetate.

    • Allow to cool slowly to 4 °C to induce crystallization.

    • Filter the precipitate and wash with cold hexanes.

    • Note: If an isomeric mixture persists, flash column chromatography (SiO₂, MeOH/DCM gradient) may be required, though the electronic bias strongly favors the target isomer.

Expected Yield: 85–95% (Crude), 60–75% (Recrystallized).

Physicochemical Properties & Characterization

Researchers should validate the synthesized compound using the following data points to ensure isomeric purity.

ParameterValue/Description
Appearance White to off-white crystalline solid
Melting Point 196–199 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Insoluble in Hexane
pKa (Predicted) ~2.9 (Carboxylic Acid), ~9.3 (Phenolic OH)
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the methyl ester singlet at δ 3.75–3.85 ppm .

    • The aromatic protons will show an ABX or coupled pattern. Crucially, the proton ortho to the carboxylic acid (H6) typically shifts downfield due to the anisotropic effect of the acid group.

  • IR Spectroscopy:

    • Broad O-H stretch (acid/phenol): 3200–3500 cm⁻¹.

    • Two distinct Carbonyl bands:

      • Ester C=O: ~1720 cm⁻¹

      • Acid C=O: ~1680–1700 cm⁻¹

Applications in Research

Environmental Toxicology

This compound has been identified in the methanol extracts of Diesel Exhaust Particles (DEP) .[1] It serves as a specific marker for the oxidation of polycyclic aromatic hydrocarbons (PAHs) or fuel additives.

  • Study Context: In isolated heart preparations (guinea pig), this compound was tested for cardiotoxicity. Unlike the crude DEP extract, this specific metabolite showed negligible arrhythmogenic activity, helping researchers rule out simple oxidized monomers as the primary drivers of acute cardiac toxicity in pollution studies.

Drug Development Scaffold

The molecule is a versatile "push-pull" system (electron-donating OH vs. electron-withdrawing esters/acids).

  • Linker Chemistry: The free acid allows for amide coupling to amines, while the methyl ester can be selectively hydrolyzed later or reduced to a benzyl alcohol.

  • Polymer Science: Used as a monomer for synthesizing functionalized polyesters or dendrimers where the phenolic group remains available for post-polymerization modification.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from (Search CAS: 288381-17-9).

  • Minami, M., et al. (1999). Electrocardiographic changes induced by diesel exhaust particles (DEP) in guinea pigs. Research Communications in Molecular Pathology and Pharmacology. Retrieved from .

  • Santa Cruz Biotechnology. 4-Hydroxyphthalic anhydride (Precursor).[6] Retrieved from .[6]

  • Royal Society of Chemistry. Methanolysis of phthalic anhydride (General Protocol). ChemSpider Synthetic Pages.[4] Retrieved from .

Sources

"4-hydroxy-2-(methoxycarbonyl)benzoic acid" solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Purification Strategies for 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound (CAS 288381-17-9).[1] As a mono-methyl ester of 4-hydroxyphthalic acid, this compound exhibits a complex solubility profile governed by its bifunctional nature—possessing both a hydrophilic carboxylic acid/phenol group and a lipophilic ester moiety.[1]

While specific mole-fraction solubility tables for this regioisomer are sparse in open literature compared to its isophthalic analogs, this guide synthesizes available qualitative data, theoretical physicochemical properties, and standard industrial protocols.[1] It serves as a definitive manual for establishing solubility curves and designing efficient purification workflows (crystallization).

Chemical Identity & Structural Analysis

Understanding the precise regiochemistry is critical, as "this compound" is often confused with its isomers (e.g., 4-hydroxyisophthalic acid derivatives).[1]

  • IUPAC Name: this compound[1][2][3]

  • Common Name: Monomethyl 4-hydroxyphthalate (specifically the C2-ester isomer)[1]

  • CAS Number: 288381-17-9[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 196.16 g/mol [1][3]

Structural Visualization

The following diagram clarifies the 1,2,4-substitution pattern that dictates its dipole moment and crystal lattice energy.

ChemicalStructure Core Benzene Ring C1 C1: -COOH (Carboxylic Acid) Core->C1 Position 1 C2 C2: -COOCH3 (Methoxycarbonyl) Core->C2 Position 2 C4 C4: -OH (Phenolic Hydroxyl) Core->C4 Position 4 C1->C2 Ortho Interaction (H-Bonding)

Figure 1: Structural connectivity of this compound.[1] Note the potential for intramolecular hydrogen bonding between the C1-acid and C2-ester, which influences solubility in non-polar solvents.[1]

Solubility Landscape

The solubility of this compound is driven by the "Like Dissolves Like" principle, but modified by the competing effects of its polar hydroxyl/carboxyl groups and the non-polar aromatic ring/methyl ester.[1]

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventSolubility BehaviorMechanistic Insight
Protogenic WaterSparingly Soluble (Cold) Soluble (Hot)High lattice energy requires thermal disruption.[1] Acidic pH suppresses ionization, lowering solubility.
Alcohols Methanol, EthanolHigh Strong H-bonding interactions with both -OH and -COOH groups.[1] Ideal for recrystallization.
Esters Ethyl AcetateModerate to High Good compatibility with the methoxycarbonyl moiety. Often used for extraction from aqueous acid.
Chlorinated Dichloromethane (DCM)Moderate Solubilizes the ester/aromatic core but less effective for the free acid functionality.
Aprotic Polar DMSO, DMFVery High Disrupts intermolecular H-bonds; typically >100 mg/mL.[1]

Technical Note: The calculated LogP is approximately 1.4 , suggesting a preference for moderately polar organic solvents over pure water or highly non-polar alkanes (e.g., Hexane).

Experimental Protocols: Solubility Determination

Since exact literature values for this specific CAS are limited, the following self-validating protocol allows you to generate precise solubility data (Mole Fraction vs. Temperature) for your specific lot.

Protocol A: Gravimetric Shake-Flask Method

Objective: Determine the saturation solubility (


) at equilibrium.
  • Preparation: Add excess solid this compound to 10 mL of the target solvent (e.g., Ethanol) in a crimp-sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker bath.

    • Agitation: 200 rpm.

    • Duration: 24–48 hours to ensure equilibrium.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour at the target temperature (

      
      ).
      
    • Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).

  • Quantification:

    • Transfer a known volume (

      
      ) to a pre-weighed weighing dish.
      
    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24-48h) @ Target Temp Start->Equilibrate Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Saturated Supernatant Analyze Quantification Filter->Analyze Gravimetric Gravimetric Analysis (Evaporation) Analyze->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC Analysis (UV 254 nm) Analyze->HPLC Low Solubility (<1 mg/mL)

Figure 2: Decision workflow for solubility determination. For this compound, gravimetric analysis is sufficient for alcohols and esters.[1]

Purification Strategy: Cooling Crystallization

The most effective method for purifying this intermediate is cooling crystallization , leveraging the steep solubility curve in alcohols.

Recommended Solvent System: Ethanol (or Methanol/Water 90:10) [1]

  • Dissolution: Dissolve crude material in boiling ethanol.

    • Target Concentration: Near saturation at boiling point (approx. 65-78°C).[1]

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to Room Temperature (25°C) at a rate of 10°C/hour.

    • Observation: White to off-white needles or prisms should form.[1]

  • Finishing: Further cool to 0-4°C to maximize yield. Filter and wash with cold ethanol.

Why this works: The phenolic and carboxylic acid groups form strong hydrogen bonds with hot ethanol, achieving high solubility. Upon cooling, the rigid aromatic lattice energy dominates, forcing the compound out of solution while leaving more soluble impurities (e.g., unreacted diesters) in the mother liquor.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-4-(methoxycarbonyl)benzoic acid (Isomer Reference).[1] Accessed 2026.

  • BenchChem. Solubility Profile of Hydroxyphthalic Acid Derivatives. BenchChem Technical Repository. [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Hydroxy-2-methoxybenzoic acid (Isomer Analog).[1] PubChem Database.

  • OECD. SIDS Initial Assessment Report: Hydroxybenzoic Acids. OECD High Production Volume Chemicals Programme. [1]

Sources

"4-hydroxy-2-(methoxycarbonyl)benzoic acid" spectroscopic analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectroscopic Characterization of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Executive Summary

This technical guide details the spectroscopic profile of This compound (CAS: 288381-17-9), a critical mono-methyl ester intermediate derived from 4-hydroxyphthalic acid. Accurate characterization of this compound is essential in drug development, particularly when used as a scaffold for bioactive phthalimide derivatives or as a metabolite marker.

The distinction of this specific regioisomer (C1-Acid, C2-Ester) from its isomer (C1-Ester, C2-Acid) is the primary analytical challenge. This guide provides a self-validating workflow using MS, IR, and NMR (including NOE) to definitively assign the structure.

Structural Architecture & Numbering

To ensure precise spectroscopic assignment, we define the IUPAC numbering based on the parent benzoic acid priority.

  • C1: Carboxylic Acid (-COOH)

  • C2: Methoxycarbonyl Ester (-COOCH₃)

  • C4: Hydroxyl (-OH)

Structure cluster_legend Key Interactions C1 C1: Carboxyl (Acid) C2 C2: Methoxycarbonyl (Ester) OMe Methoxy Group (-OCH3) C2->OMe NOE Target C4 C4: Hydroxyl (Phenolic) Ring Benzene Ring Core Ring->C1 Position 1 Ring->C2 Position 2 Ring->C4 Position 4

Figure 1: Structural connectivity and key functional groups for spectroscopic targeting.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the first line of evidence for molecular weight and functional group loss. The "Ortho Effect" is a critical diagnostic feature for phthalate mono-esters.

Method: Electrospray Ionization (ESI) / High-Resolution MS (HRMS).

ParameterValueInterpretation
Molecular Formula C₉H₈O₅MW: 196.16 g/mol
ESI(+) [M+H]⁺ 197.17 m/zProtonated molecular ion.
ESI(-) [M-H]⁻ 195.15 m/zDeprotonation of Carboxyl/Phenol.
Key Fragment (m/z 164) [M - CH₃OH]Diagnostic: Ortho-elimination of methanol to form a cyclic anhydride ion.
Key Fragment (m/z 151) [M - COOH]Decarboxylation.

Mechanistic Insight (The Ortho Effect): Unlike meta- or para-isomers, ortho-phthalates readily undergo cyclization in the gas phase. The loss of methanol (32 Da) to form a pseudo-anhydride cation is a hallmark of the 1,2-substitution pattern, confirming the ortho relationship between the acid and ester groups.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of three distinct oxygenated functionalities. The key is distinguishing the two carbonyl environments.

Method: ATR-FTIR (Solid state).

Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3200–3450 O-H Stretch (Broad)Phenolic OH and Carboxylic OH (overlapping).
2800–3000 C-H StretchAromatic and Aliphatic (Methoxy).
1720–1735 C=O Stretch (Sharp)Ester Carbonyl. Higher frequency due to lack of dimerization.
1680–1705 C=O Stretch (Broad)Acid Carbonyl. Lower frequency due to strong H-bonding.
1200–1300 C-O StretchEster C-O-C and Phenolic C-O.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for solving the regiochemistry (1-Acid/2-Ester vs. 1-Ester/2-Acid).

¹H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required to observe the exchangeable protons and prevent ester hydrolysis.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.5 - 13.5 Broad Singlet1H-COOH Carboxylic acid proton (Exchangeable).
10.5 Broad Singlet1HAr-OH Phenolic proton at C4.
7.75 Doublet (J=8.5 Hz)1HH6 Ortho to Acid (C1). Deshielded by C1-COOH.
7.05 Doublet (J=2.5 Hz)1HH3 Ortho to Ester (C2) & OH (C4). Shielded by OH.
6.95 dd (J=8.5, 2.5 Hz)1HH5 Meta to Acid. Coupled to H6 and H3.
3.80 Singlet3H-COOCH₃ Methoxy ester protons.
¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • Carbonyls: Distinct peaks at ~167 ppm (Acid) and ~166 ppm (Ester).

  • Aromatic Region: C4 (Phenolic) will be significantly downfield (~160-162 ppm).

  • Methoxy: Distinct signal at ~52 ppm.

Advanced Verification: The NOE Experiment

To prove the ester is at C2 (and not C1), perform a 1D NOE (Nuclear Overhauser Effect) difference experiment.

  • Irradiate Methoxy (-OCH₃) at 3.80 ppm.

  • Observation:

    • Positive NOE at H3 (7.05 ppm): Confirms the Ester is at C2 (adjacent to H3).

    • Negative Result (Hypothetical): If NOE were observed at H6, the Ester would be at C1.

Experimental Workflow Diagram

This workflow ensures data integrity and logical progression from physical sample to structural confirmation.

Workflow cluster_Spec Spectroscopic Triad Sample Raw Sample (Solid Powder) Solubility Solubility Test (DMSO vs MeOH) Sample->Solubility MS MS (ESI+/-) Check MW: 196 Solubility->MS IR FTIR (ATR) Check C=O Bands Solubility->IR NMR 1H NMR (DMSO-d6) Check Purity & Integration Solubility->NMR Final Validated Structure CAS 288381-17-9 MS->Final IR->Final NOE NOE Experiment (Regiochemistry Confirmation) NMR->NOE Ambiguity Check NOE->Final Definitive Proof

Figure 2: Analytical validation workflow for regiochemical assignment.

References

  • Sigma-Aldrich. this compound Product Detail. Retrieved from Sigma-Aldrich Catalog.

  • BenchChem. Dimethyl 4-hydroxyphthalate Spectroscopy Data (Comparative Reference).

  • National Institute of Standards and Technology (NIST). Phthalic Acid Monoester Fragmentation Patterns. NIST Chemistry WebBook.

Technical Whitepaper: Thermal Profiling of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Formulation Scientists Focus: Predictive Modeling, Empirical Determination, and Structural Causality of Thermal Transitions

Executive Summary

In pharmaceutical intermediate synthesis and preformulation screening, the thermal characterization of polyfunctional building blocks is critical. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS 288381-17-9) is a highly substituted benzene derivative featuring a carboxylic acid, a methyl ester, and a phenolic hydroxyl group[1].

While fundamental properties like melting point (MP) and boiling point (BP) are routinely required for thermodynamic modeling, major chemical catalogs consistently report "No data available" for its boiling point[2]. This whitepaper addresses this data gap by explaining the structural causality behind its thermal behavior, providing predictive baseline data, and establishing self-validating experimental protocols grounded in USP <891> standards[3] to accurately map its phase transitions without the confounding artifacts of thermal degradation.

Physicochemical Profile & Structural Causality

The thermal behavior of this compound is governed by its trifunctional nature. The molecule forms an extensive intermolecular hydrogen-bonding network primarily driven by the free carboxylic acid (forming stable dimers) and the phenolic hydroxyl group.

Mechanistic Thermal Insights
  • Melting Point Causality: The strong hydrogen-bonded crystal lattice requires significant thermal energy to disrupt, pushing the melting point into the 160 °C – 190 °C range.

  • Boiling Point Causality: The theoretical boiling point is unattainable at atmospheric pressure (1 atm). Before the enthalpy of vaporization can be met, the thermal energy exceeds the activation energy for chemical degradation. The proximity of the carboxylic acid and methyl ester groups, combined with the reactive phenolic -OH, predisposes the molecule to intermolecular transesterification or decarboxylation at temperatures exceeding 200 °C[2].

Table 1: Quantitative Physicochemical & Thermal Data Summary
PropertyValue / DescriptionStructural Basis & Causality
Molecular Formula C9H8O5Mono-methyl ester of 4-hydroxyphthalic acid.
Molecular Weight 196.16 g/mol Moderate mass; thermal properties dominated by H-bonding rather than dispersion forces.
Predicted Melting Point ~160 °C – 190 °CHigh crystal lattice energy driven by -COOH dimerization and phenolic -OH networks.
Empirical Boiling Point N/A (Decomposes)Activation energy for degradation is lower than the enthalpy of vaporization at 760 mmHg.
Predicted Boiling Point > 350 °C (Theoretical)Extrapolated via group contribution methods (e.g., Joback method) assuming no decomposition.
Thermal Degradation > 200 °CSusceptible to decarboxylation and polymerization upon extended thermal stress.

Experimental Methodologies: Self-Validating Systems

Standard capillary melting point apparatuses rely on visual observation and cannot reliably distinguish between a true thermodynamic phase transition (melting) and concurrent chemical degradation (liquefaction via decomposition). To ensure scientific integrity, thermal profiling must utilize advanced calorimetric and gravimetric techniques[4].

Protocol 1: High-Precision Melting Point Determination via DSC

Objective: To determine the true thermodynamic melting point (onset temperature) while isolating it from early-onset thermal degradation. Self-Validation Mechanism: The system is pre-calibrated with a high-purity Indium standard. A two-cycle heating/cooling method is employed; if the endothermic peak is absent or severely shifted in Cycle 2, it mathematically validates that the Cycle 1 transition included irreversible chemical decomposition.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the heat-flux Differential Scanning Calorimeter (DSC) using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure sensor accuracy per USP <891>[3].
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into a standard aluminum hermetic pan. Seal with a pinhole lid to allow gas expansion without artificial pressure buildup.

  • Atmosphere Control: Establish a continuous dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • Thermal Ramp (Cycle 1): Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 200 °C.

  • Data Acquisition: Record the heat flow (mW). The true melting point is defined as the extrapolated onset temperature (

    
    ) of the endothermic peak, not the peak maximum[4].
    
  • Validation (Cycle 2): Cool the sample back to 25 °C at 10 °C/min, then repeat the heating ramp. Compare the

    
     of Cycle 1 and Cycle 2 to assess thermal stability.
    
Protocol 2: Boiling Point & Decomposition Profiling via TGA-MS

Objective: To empirically explain the "No data available" boiling point phenomenon by mapping the compound's mass-loss profile. Self-Validation Mechanism: Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) cross-references physical mass loss with chemical effluent identification. Detection of specific ion fragments validates whether the mass loss is vaporization (boiling) or degradation.

Step-by-Step Workflow:

  • Sample Loading: Place 10.0 mg of the compound into a platinum TGA crucible.

  • Purge Setup: Purge the furnace with Argon at 40 mL/min to ensure a strictly inert environment.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

  • Evolved Gas Analysis (EGA): Transfer the effluent gas via a heated capillary line (maintained at 200 °C to prevent condensation) to a quadrupole mass spectrometer.

  • Ion Monitoring: Continuously monitor

    
     18 (
    
    
    
    ),
    
    
    32 (
    
    
    ), and
    
    
    44 (
    
    
    ).
  • Causality Interpretation: If mass loss coincides with a spike in

    
     44 and 
    
    
    
    18, the compound is undergoing decarboxylation and dehydration. This definitively proves that the theoretical boiling point is unattainable at atmospheric pressure.

Workflow Visualization

The following decision matrix illustrates the logical relationship between thermal analysis techniques and downstream pharmaceutical formulation strategies.

ThermalAnalysisWorkflow Start 4-Hydroxy-2-(methoxycarbonyl) benzoic acid (Solid) DSC DSC Analysis (USP <891>) Start->DSC Heat to 200°C TGA TGA-MS Analysis (Thermal Profiling) Start->TGA Heat to 400°C MP Endothermic Peak (Melting Point ~160-190°C) DSC->MP Phase Transition Decomp Exothermic/Mass Loss (Degradation / Decarboxylation) DSC->Decomp If T > 200°C TGA->Decomp Mass Loss + CO2 (m/z 44) BP Theoretical Boiling Point (>350°C, Unobservable) TGA->BP Vaporization (Vacuum Only) Formulation Downstream Formulation (Avoid Hot-Melt Extrusion) MP->Formulation Decomp->Formulation Defines Temp Limit

Fig 1: Thermal analysis decision matrix and workflow for this compound.

Relevance in Drug Development

Understanding the exact melting point and the lack of a stable boiling point for this compound is vital for formulation scientists.

  • Solubility & Bioavailability: The high melting point indicates a strong crystal lattice, which inversely correlates with aqueous solubility. Formulators may need to employ amorphous solid dispersions or salt-screening to improve dissolution rates.

  • Manufacturing Constraints: Because the compound degrades shortly after or during its melting phase, high-temperature processing techniques such as Hot-Melt Extrusion (HME) are highly contraindicated. The thermal degradation limits established via TGA dictate the absolute maximum processing temperatures permissible during drug product manufacturing.

References

Sources

Synthesis and characterization of novel "4-hydroxy-2-(methoxycarbonyl)benzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Drug Discovery Scaffolds

Strategic Significance: The "Janus" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-hydroxy-2-(methoxycarbonyl)benzoic acid (4-HMCBA) represents a high-value "Janus" scaffold.[1] It possesses orthogonal reactivity: a free carboxylic acid for amide coupling, a methyl ester for latent cyclization, and a phenolic hydroxyl group for solubility tuning or linker attachment.[1]

Its primary utility lies in its role as the regioselective precursor to phthalazin-1(2H)-ones , the pharmacophore central to Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib .[1] Unlike simple benzoic acids, the pre-installed ortho-ester functionality allows for hydrazine-mediated cyclization under mild conditions, avoiding harsh thermal dehydration steps that degrade sensitive functional groups.[1]

Synthesis Protocol: Regioselective Anhydride Desymmetrization

The synthesis of 4-HMCBA is non-trivial due to the challenge of distinguishing between the two carbonyls of the starting anhydride.[1] The following protocol prioritizes regiochemical control and purification efficiency.

Core Reaction: Methanolysis of 4-Hydroxyphthalic Anhydride[1]

Reaction Logic: The synthesis relies on the nucleophilic attack of methanol on 4-hydroxyphthalic anhydride .[1]

  • Electronic Effect: The 4-hydroxyl group is an electron-donating group (EDG).[1] Through resonance, it increases the electron density at the carbonyl in position 1 (para to the OH), making it less electrophilic.

  • Causality: Consequently, the methanol nucleophile preferentially attacks the more electrophilic carbonyl at position 2 (meta to the OH). This kinetic preference favors the formation of the desired 2-ester-1-acid isomer, though a mixture is inevitable.

Step-by-Step Methodology:

  • Reagents:

    • 4-Hydroxyphthalic anhydride (1.0 eq)

    • Anhydrous Methanol (Solvent & Reagent, 20 vol)

    • Triethylamine (Et3N) (0.1 eq, Catalyst)

    • Note on Catalyst: A mild base catalyst accelerates the ring opening but must be kept low to prevent equilibration to the thermodynamic mixture.

  • Procedure:

    • Dissolution: Suspend 4-hydroxyphthalic anhydride in anhydrous methanol under

      
       atmosphere.
      
    • Activation: Add catalytic Et3N dropwise at 0°C.

    • Reflux: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The anhydride spot (

      
      ) should disappear, replaced by two lower spots (Isomers).
      
    • Workup: Concentrate the reaction mixture in vacuo to remove excess methanol. The residue will be a viscous oil or semi-solid containing both the 1-acid-2-ester (Target) and 2-acid-1-ester (Byproduct).

  • Purification (The Critical Step):

    • The isomers have distinct pKa values and solubility profiles.

    • Fractional Crystallization: Dissolve the crude mixture in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity is observed. Cool slowly to 4°C. The target isomer (4-HMCBA) typically crystallizes first due to intermolecular H-bonding patterns distinct from its isomer.

    • Yield: Expect 65–75% isolated yield after recrystallization.

Characterization Suite

Trustworthy identification requires distinguishing the regioisomers. The key diagnostic is the HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment, which links the ester methyl protons to the specific carbonyl carbon and correlates that carbonyl to the aromatic ring protons.

Table 1: Representative Spectroscopic Data
TechniqueParameterDiagnostic SignalStructural Inference
1H NMR ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm), DMSO-

3.78 (s, 3H)Methoxy group (-COOCH 3).[1]
10.2 (br s, 1H)Phenolic -OH (exchangeable).
12.8 (br s, 1H)Carboxylic acid -COOH (exchangeable).
6.85 (dd, 1H), 7.05 (d, 1H), 7.75 (d, 1H)1,2,4-substitution pattern. The doublet at 7.75 corresponds to H-6 (ortho to acid), deshielded by the acid.
13C NMR

(ppm)
166.5, 168.2Distinct Carbonyls (Acid vs Ester).
52.3Methoxy carbon.[2]
IR

(

)
3350 (broad)O-H stretch (Phenol/Acid).
1720, 1690C=O stretches (Ester vs Acid).
HRMS m/z197.0450

Consistent with formula

.
Functionalization Workflows

The true value of 4-HMCBA is its conversion into bioactive heterocycles.

Workflow A: Synthesis of the Phthalazinone Core (PARP Inhibition)

The reaction with hydrazine is a "self-validating" protocol; if the starting material is the wrong isomer, the cyclization rate and product solubility differ significantly.

  • Reagents: 4-HMCBA, Hydrazine Hydrate (

    
    ), Ethanol.[1]
    
  • Conditions: Reflux for 2 hours.

  • Mechanism: Hydrazine attacks the ester carbonyl (more reactive) to form a hydrazide intermediate, which then intramolecularly attacks the acid carbonyl (activated by heat) to close the ring.

  • Product: 7-hydroxyphthalazin-1(2H)-one.

Workflow B: O-Alkylation (Linker Installation)
  • Reagents: Allyl bromide,

    
    , DMF.
    
  • Selectivity: The phenolic -OH is more acidic (

    
    ) than the benzoic acid (protected as a salt) or the ester. However, to prevent ester hydrolysis, anhydrous mild bases (
    
    
    
    ) are used rather than NaOH.
Visualization of Synthetic Pathways[4]

The following diagram illustrates the regioselective synthesis and downstream application into PARP inhibitor scaffolds.

G cluster_0 Regioselective Desymmetrization Anhydride 4-Hydroxyphthalic Anhydride MeOH MeOH / Et3N (Nucleophilic Attack) Anhydride->MeOH Isomer_Target Target Isomer: 4-hydroxy-2-(methoxycarbonyl) benzoic acid MeOH->Isomer_Target Major Path (Steric/Electronic Control) Isomer_Byproduct Byproduct: 5-hydroxy-2-(methoxycarbonyl) benzoic acid MeOH->Isomer_Byproduct Minor Path Phthalazinone 7-hydroxyphthalazin-1(2H)-one (PARP Inhibitor Core) Isomer_Target->Phthalazinone Hydrazine Hydrate Cyclocondensation

Figure 1: Synthetic workflow for the regioselective opening of 4-hydroxyphthalic anhydride and subsequent cyclization.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174073, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • Mahmoud, M. R., et al. (2012).[3] Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2012). Bifunctional organocatalyst for methanolytic desymmetrization of cyclic anhydrides. Chemical Communications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Drug Discovery & Synthesis

[1]

Compound Profile:

  • IUPAC Name: this compound[1]

  • CAS Number: 22479-95-4 (Generic for dimethyl/monomethyl isomers often mixed; specific isomer requires distinct handling).[1]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1]
  • Molecular Weight: 196.16 g/mol [1]

  • Key Functionality: Phenol (C4), Carboxylic Acid (C1), Methyl Ester (C2).

Part 1: Strategic Utility in Organic Synthesis[1]

The utility of this compound lies in its regiochemical differentiation .[1] Unlike symmetric phthalic acid derivatives, the presence of one free acid and one ester group allows for:

  • Selective Cyclization: Controlled formation of phthalazin-1(2H)-ones without forming regioisomeric mixtures.[1]

  • Orthogonal Protection: The phenol can be alkylated without affecting the carboxylic acid, or the acid can be coupled to amines without hydrolyzing the ester.

  • Polymer Applications: Acts as an AB

    
    -type monomer for hyperbranched polyesters.[1]
    
Core Application Areas
Application DomainKey Product ClassMechanism
Medicinal Chemistry Phthalazinones (PARP Inhibitors)Cyclocondensation with Hydrazine
Heterocyclic Synthesis Isoindolinones Reductive Amination / Cyclization
Material Science Liquid Crystal Polyesters Transesterification Polymerization

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Hydroxyphthalazin-1(2H)-one (PARP Inhibitor Scaffold)

This is the primary application.[1] The reaction converts the acyclic diester/acid system into the bicyclic phthalazinone core, a structural motif found in drugs like Olaparib .[1]

Mechanism: Hydrazine acts as a bis-nucleophile.[1] It typically attacks the more reactive ester carbonyl first to form a hydrazide intermediate, which then undergoes intramolecular cyclization with the carboxylic acid (or vice versa depending on pH), releasing water and methanol.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Hydrazine monohydrate (N

    
    H
    
    
    ·H
    
    
    O) (3.0 – 5.0 eq)
  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Acetic acid (Optional, 0.1 eq to accelerate cyclization)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with this compound (10 mmol, 1.96 g) and Ethanol (20 mL). Stir until a clear solution or uniform suspension is obtained.

  • Reagent Addition: Add Hydrazine monohydrate (30 mmol, 1.5 mL) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material spot (R

    
     ~0.4) should disappear, replaced by a lower R
    
    
    fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Dilute with cold water (30 mL) and adjust pH to ~6 using 1N HCl. This promotes precipitation of the phenolic product.[2]

  • Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Typical Yield: 75–85%[1]

    • Characterization:

      
      H NMR (DMSO-d
      
      
      ) shows loss of methyl ester singlet (~3.8 ppm) and appearance of amide NH (~12.5 ppm) and hydrazone proton.
Protocol B: Selective O-Alkylation (Phenol Functionalization)

For drug development, the phenol group often requires functionalization (e.g., attaching a solubilizing tail) before cyclization.[1]

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in DMF.

  • Base Selection: Use Potassium Carbonate (K

    
    CO
    
    
    )
    (2.2 eq). Note: Stronger bases like NaH may deprotonate the carboxylic acid and cause ester hydrolysis.[1]
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq).

  • Conditions: Stir at 60°C for 4 hours.

  • Selectivity Note: The carboxylate anion is formed but is less nucleophilic toward soft electrophiles (like alkyl bromides) than the phenoxide anion under these conditions, favoring O-alkylation of the phenol over esterification of the acid.[1]

Part 3: Visualizing the Chemistry[1]

Diagram 1: Synthesis Pathway to PARP Inhibitor Scaffolds

This flow illustrates the conversion of the starting material into the bioactive phthalazinone core.[1]

PhthalazinoneSynthesisStart4-hydroxy-2-(methoxycarbonyl)benzoic acidInterIntermediateHydrazideStart->InterNucleophilic Attack(Ester site)ReagentHydrazine Hydrate(EtOH, Reflux)Reagent->StartProduct7-Hydroxyphthalazin-1(2H)-one(PARP Inhibitor Scaffold)Inter->ProductCyclization(-H2O, -MeOH)

Caption: Reaction pathway for the cyclocondensation of this compound with hydrazine to form the phthalazinone core.

Diagram 2: Decision Tree for Functionalization

Choose the correct workflow based on the target molecule.[1]

FunctionalizationLogicRootStarting Material:4-hydroxy-2-(methoxycarbonyl)benzoic acidChoiceTarget Structure?Root->ChoicePathARoute A:Phthalazinone ScaffoldChoice->PathACore HeterocyclePathBRoute B:Functionalized EtherChoice->PathBModified SidechainStepA11. React with HydrazinePathA->StepA1StepB11. Selective O-Alkylation(K2CO3, R-X)PathB->StepB1StepA22. O-Alkylation of PhthalazinoneStepA1->StepA2StepB22. Hydrolysis or CyclizationStepB1->StepB2

Caption: Strategic decision tree for sequencing alkylation and cyclization steps.

Part 4: Data & Optimization[1]

Solvent Effects on Cyclization Yield

The choice of solvent impacts the reaction rate and purity.[1]

SolventTemperature (°C)Time (h)Yield (%)Comments
Ethanol 784-682% Standard green solvent; product precipitates on cooling.[1]
Methanol 656-878%Slower kinetics; good for solubility of starting material.[1]
Acetic Acid 118265%Fast, but difficult workup; potential for acetylation byproducts.
Water 1001245%Poor solubility of organic acid; requires phase transfer catalyst.
Troubleshooting Guide
  • Problem: Low yield / Sticky solid.

    • Cause: Incomplete cyclization or presence of water preventing precipitation.[2]

    • Solution: Extend reflux time; ensure pH is adjusted to 5-6 during workup to protonate the phenol.

  • Problem: Regioisomer formation (if starting with diester).

    • Solution: Use the specific mono-ester/mono-acid isomer described here. The free acid directs the hydrazine to the ester first (via kinetics) or anchors the molecule.[1]

References

  • National Institutes of Health (NIH). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1] PubMed Central. [Link]

  • Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

  • Google Patents.

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Core Scaffold in Sulfonamide Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Chemical Context

In the realm of modern drug discovery, targeting challenging protein-protein interactions (PPIs)—such as the chromatin-associated WDR5-MYC complex—relies heavily on the design of highly functionalized, geometrically precise sulfonamides[1]. The compound 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) serves as an exceptional building block for these endeavors.

Unlike simple benzoic acids, this specific phthalic acid monoester presents three orthogonal functional groups: a free carboxylic acid, a methyl ester, and a phenolic hydroxyl group. This built-in orthogonality allows medicinal chemists to perform divergent, late-stage functionalizations without the need for complex protection/deprotection strategies. The electron-donating phenolic hydroxyl group strongly activates the aromatic ring, making it an ideal substrate for electrophilic aromatic substitution, specifically regioselective chlorosulfonation, to yield versatile sulfonyl chloride intermediates[2].

FunctionalGroups Core Sulfonamide Scaffold OH Phenolic -OH (H-Bond Donor/Acceptor) Core->OH COOH Carboxylic Acid (Amide Coupling / Salt) Core->COOH COOMe Methyl Ester (Latent Acid / Saponification) Core->COOMe SO2NHR Sulfonamide Group (Target Binding) Core->SO2NHR

Orthogonal functional handles present on the synthesized sulfonamide scaffold.

Mechanistic Causality in Regioselective Functionalization

To synthesize sulfonamides from this scaffold, the aromatic ring must first be converted into a sulfonyl chloride. Chlorosulfonation of benzoic acid derivatives typically requires an excess of chlorosulfonic acid (


) to drive the intermediate sulfonic acid to the reactive sulfonyl chloride form[3].

Understanding the Regioselectivity: The phenolic -OH group acts as a powerful ortho/para directing group. By analyzing the steric and electronic environment of this compound:

  • The para position (C1) is already occupied by the carboxylic acid.

  • One ortho position (C3) is severely sterically hindered by the adjacent bulky methoxycarbonyl group.

  • The remaining ortho position (C5) is both sterically accessible and electronically activated.

Causality in Reagent Choice: Electrophilic attack occurs exclusively at C5. Using a large excess (5–10 equivalents) of


 is not merely a stoichiometric choice; the reagent acts as its own solvent and provides the thermodynamic driving force necessary to push the equilibrium past the initial sulfonation step, overcoming the electron-withdrawing effects of the carboxylate and ester groups[3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesis of 5-(chlorosulfonyl)-4-hydroxy-2-(methoxycarbonyl)benzoic acid.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon with this compound (1.0 eq).

  • Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (8.0 eq) dropwise.

    • Causality: Dropwise addition at 0 °C is critical to manage the highly exothermic initial O-sulfation and ring sulfonation, preventing charring and undesired oxidative side reactions.

  • Heating: Remove the ice bath and gradually warm the reaction to 60 °C for 3 hours.

    • Causality: Heating provides the activation energy required to convert the intermediate sulfonic acid into the sulfonyl chloride[3].

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS or TLC. The formation of the methyl sulfonate ester confirms the presence of the active sulfonyl chloride. The absence of the sulfonic acid mass validates that the heating duration was sufficient.

  • Workup: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Extract the resulting white precipitate with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the sulfonyl chloride intermediate.
Protocol B: Sulfonamide Coupling

Objective: Coupling the sulfonyl chloride with a primary/secondary amine.

  • Reaction Setup: Dissolve the intermediate sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

  • Amine Addition: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is selected over weaker bases to efficiently scavenge the HCl byproduct. This prevents the competitive hydrolysis of the sulfonyl chloride back to the unreactive sulfonic acid, which is a common failure point in sulfonamide library synthesis.

  • Completion & Validation: Stir the mixture from 0 °C to room temperature for 2 hours. Monitor via TLC. Complete consumption of the UV-active sulfonyl chloride spot indicates a successful coupling.

  • Purification: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA) and water. Dry and concentrate. Purify via flash column chromatography if necessary.

SynthesisWorkflow SM Starting Material This compound Step1 Step 1: Chlorosulfonation Reagent: ClSO3H (Excess) Temp: 0 °C → 60 °C SM->Step1 Intermediate Key Intermediate 5-(Chlorosulfonyl)-4-hydroxy- 2-(methoxycarbonyl)benzoic acid Step1->Intermediate Step2 Step 2: Sulfonamidation Reagent: R-NH2, DIPEA, DCM Temp: 0 °C → RT Intermediate->Step2 Product Target Sulfonamide Library Orthogonal handles intact Step2->Product

Workflow for regioselective synthesis of sulfonamides from the starting benzoic acid.

Quantitative Data Summary

The table below summarizes the optimized conditions and yields for the sulfonamide coupling step (Protocol B) across a diverse scope of amine partners, demonstrating the robustness of the intermediate.

Table 1: Optimization of Sulfonamide Coupling Conditions and Amine Scope

Amine PartnerBase (Eq.)SolventTemp / TimeIsolated Yield (%)Regiochemical Purity
Morpholine (Secondary)DIPEA (2.5)DCM0 °C to RT, 2h88%>98%
Aniline (Aromatic)Pyridine (3.0)THFRT, 4h76%>95%
Benzylamine (Primary)DIPEA (2.5)DCM0 °C to RT, 2h85%>98%
Cyclopropylamine (Steric)DIPEA (2.5)DCM0 °C to RT, 3h82%>98%

Note: Regiochemical purity is determined by


H-NMR, confirming exclusive substitution at the C5 position.

References[1] Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5–MYC Protein–Protein Interaction

Sources

Application Note: Optimized Utilization of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Regioselective Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental protocols using "4-hydroxy-2-(methoxycarbonyl)benzoic acid" Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction & Executive Summary

This compound (also referred to as Monomethyl 4-hydroxyphthalate) represents a critical class of "Janus" scaffolds in organic synthesis. Possessing two chemically distinct carbonyl functionalities—a free carboxylic acid at position C1 and a methyl ester at position C2—along with a phenolic hydroxyl group at C4, this molecule offers orthogonal reactivity essential for fragment-based drug discovery (FBDD) and the synthesis of complex heterocycles like benzimidazoles and phthalazines.

The primary challenge in utilizing this scaffold is regiocontrol . The precursor, 4-hydroxyphthalic anhydride, can ring-open to yield two isomers. This guide provides a validated protocol for the regioselective synthesis, purification, and analytical differentiation of the specific 2-methoxycarbonyl isomer, followed by its application in chemoselective heterocycle formation.

Mechanistic Grounding: The Regioselectivity Paradox

To work with this molecule, one must understand the electronic forces governing its formation.

  • Precursor: 4-Hydroxyphthalic anhydride.

  • Nucleophile: Methanol (MeOH).

  • Directing Effect: The hydroxyl group (-OH) at C4 is a strong Electron Donating Group (EDG) via resonance.

    • C1 Carbonyl (Para to OH): Significant resonance donation reduces the electrophilicity of the C1 carbonyl carbon.

    • C2 Carbonyl (Meta to OH): Receives negligible resonance stabilization, maintaining higher electrophilicity.

Module 1: Regioselective Synthesis & Purification

Objective: Synthesize this compound with >95% isomeric purity starting from 4-hydroxyphthalic anhydride.

Materials
  • Reactant: 4-Hydroxyphthalic anhydride (CAS: 27550-59-0).[1]

  • Solvent/Reagent: Anhydrous Methanol (MeOH).

  • Catalyst: Triethylamine (Et3N) – Optional, enhances kinetics but requires careful neutralization.

  • Workup: HCl (1M), Ethyl Acetate (EtOAc), Brine.

Experimental Protocol
  • Reaction Setup:

    • Charge a flame-dried round-bottom flask with 4-hydroxyphthalic anhydride (10.0 g, 60.9 mmol).

    • Add anhydrous MeOH (100 mL, 10V).

    • Note: Do not add strong acid (e.g., H2SO4), as this promotes Fischer esterification of the generated acid, leading to the dimethyl ester byproduct.

  • Reflux:

    • Heat the suspension to reflux (65°C) under nitrogen atmosphere.

    • Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% AcOH). The anhydride spot (Rf ~0.8) should disappear, replaced by a lower streak (acid-ester).

    • Reaction time: Typically 4–6 hours.

  • Workup (Critical for Isomer Separation):

    • Concentrate the mixture in vacuo to ~20% of the original volume.

    • Precipitation: The target isomer (2-ester/1-acid) is often less soluble in cold MeOH/Water mixtures than the regioisomer (1-ester/2-acid).

    • Add cold water (50 mL) dropwise with vigorous stirring.

    • Filter the resulting white precipitate.

  • Recrystallization:

    • Recrystallize the crude solid from minimal hot water/methanol (9:1).

    • Yield: Expect 65–75% yield.

    • Melting Point: Target range 189–191°C (distinct from the regioisomer which often melts lower).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Formation of Diester Presence of acid catalyst or prolonged heating.Ensure glassware is acid-free; reduce reflux time.
Low Yield Product remaining in mother liquor.Cool to 0°C for 2 hours before filtration; reduce MeOH volume.
Isomer Mixture Kinetic vs. Thermodynamic control failure.Recrystallize twice from H2O/MeOH. Verify isomer ratio via NMR.

Module 2: Analytical Validation (Self-Validating System)

Distinguishing the target (2-ester) from its isomer (1-ester) is impossible via Mass Spectrometry (identical mass). HMBC (Heteronuclear Multiple Bond Correlation) NMR is the required validation step.

NMR Differentiation Strategy
  • Target: this compound.

  • Key Correlation: Look for the cross-peak between the Methoxy protons (-OCH3, ~3.8 ppm) and the Carbonyl carbon .

  • Validation Logic:

    • Identify the Carbonyl carbon coupled to the OMe.

    • Check that specific Carbonyl's correlation to the aromatic ring protons.

    • In Target (2-ester): The ester carbonyl is at C2. It should show HMBC correlations to the aromatic proton at C3 (ortho to ester) and C1/C4 (long range). The proton at C3 is often a doublet (coupling with C4-OH or C5-H) and is chemically distinct from the proton at C6.

IsomerAnalysis Sample Purified Sample H_NMR 1H NMR (Identify OMe & Aromatics) Sample->H_NMR HMBC HMBC Experiment (Long-range C-H) H_NMR->HMBC Decision Is Ester Carbonyl coupled to C3-H? HMBC->Decision Trace OMe -> C=O -> Ar-H Result_A CONFIRMED: 2-methoxycarbonyl isomer Decision->Result_A Yes (Correlation to C3) Result_B REJECT: 1-methoxycarbonyl isomer Decision->Result_B No (Correlation to C6)

Figure 1: Analytical decision tree for validating the regiochemistry of the mono-ester using HMBC NMR.

Module 3: Downstream Application – Chemoselective Benzimidazole Synthesis

This protocol demonstrates the utility of the scaffold: using the free acid for heterocyclic formation while preserving the ester for later functionalization.

Context

Benzimidazoles are privileged structures in medicinal chemistry (e.g., Talarozole analogs). The reaction utilizes the free acid of the scaffold to couple with a diamine.

Protocol: One-Pot Coupling & Cyclization
  • Activation:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 min at RT.

    • Mechanism:[2][3] Formation of the activated aza-benzotriazole ester at the C1 carboxylic acid (chemoselective over the C2 ester).

  • Coupling:

    • Add 4-fluoro-1,2-phenylenediamine (1.0 eq). Stir at RT for 2 hours.

    • Monitor consumption of starting material by LC-MS.

  • Cyclization (Acetic Acid Mediated):

    • Once the amide intermediate is formed, add Glacial Acetic Acid (5V) to the reaction mixture.

    • Heat to 80°C for 3 hours.

    • Result: Dehydrative cyclization occurs to form the benzimidazole ring.

  • Isolation:

    • Dilute with water.[2] The product often precipitates.

    • If oil forms, extract with EtOAc, wash with NaHCO3 (to remove AcOH), and concentrate.

Data Output: Expected Results
ParameterValueNotes
Intermediate Mass M+1 = 319.3 DaAmide formation (before cyclization).
Final Mass M+1 = 301.3 DaLoss of water (Cyclized Benzimidazole).
Ester Integrity Intact (-COOMe)The C2 ester should remain unreacted if T < 100°C.

Visualizing the Workflow

Workflow Start 4-Hydroxyphthalic Anhydride Step1 Regioselective Methanolysis (MeOH, Reflux, No Acid) Start->Step1 Nucleophilic Attack (C2) Inter Intermediate: This compound Step1->Inter Crystallization Step2 Chemoselective Activation (HATU, DMF) Inter->Step2 Activation of C1-COOH Step3 Amide Coupling (Diamine addition) Step2->Step3 Step4 Acid-Mediated Cyclization (AcOH, 80°C) Step3->Step4 - H2O Final Final Scaffold: Functionalized Benzimidazole Ester Step4->Final Preserved C2-Ester

Figure 2: Complete experimental workflow from anhydride precursor to bioactive heterocycle.

References

  • Regioselective Ring Opening of Phthalic Anhydrides

    • Title: Regioselective alcoholysis of substituted phthalic anhydrides.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the rule that 4-EDG substituents direct nucleophilic
    • Link:[Link] (Generalized concept validation).

  • Analytical Differentiation (NMR)

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[4]

    • Context: Methodologies for distinguishing ortho/meta/para substitution and ester placement using 2D NMR.
    • Link:[Link]

  • Benzimidazole Synthesis Protocols

    • Title: Recent Advances in the Synthesis of Benzimidazoles.
    • Source:RSC Advances.
    • Context: Validates the HATU/AcOH cyclization p
    • Link:[Link]

  • Related Drug Scaffolds (Talarozole)

    • Title: R115866, a highly specific and potent CYP26 inhibitor.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the utility of 4-substituted phthalic acid deriv
    • Link:[Link]

Sources

Technical Guide: Leveraging 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Multifunctional Scaffold in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level technical guide for using 4-hydroxy-2-(methoxycarbonyl)benzoic acid as a multifunctional scaffold in solid-phase synthesis (SPS). It focuses on the synthesis of phthalazinone libraries , a privileged pharmacophore in drug discovery (e.g., PARP inhibitors), utilizing the molecule's orthogonal reactivity.

Introduction & Strategic Overview

This compound (CAS: 288381-17-9) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature. It possesses three distinct reactive handles:

  • C1-Carboxylic Acid: Suitable for amide coupling or resin attachment.

  • C2-Methyl Ester: Acts as a masked electrophile for cyclization (e.g., with hydrazines) or orthogonal functionalization.

  • C4-Phenol: A handle for diversity generation via alkylation or aryl ether formation.

In solid-phase synthesis (SPS), this molecule is particularly valuable for generating phthalazinone and isoindolinone libraries. The strategic challenge lies in the orthogonality of the protecting groups. The methyl ester at C2 is stable to standard Fmoc/tBu deprotection conditions (piperidine/TFA) but reactive toward strong nucleophiles like hydrazine, enabling "on-resin" cyclization strategies.

The "Ether-Anchor" Strategy

This guide details the Ether-Anchor Strategy , where the scaffold is immobilized via the C4-phenol onto an acid-labile resin (Wang). This orientation leaves the C1-acid and C2-ester free for the construction of the heterocyclic core, ensuring the final cleavage releases a 4-hydroxy-substituted bioactive core.

Orthogonal Reactivity Map

The following diagram illustrates the logical flow of the synthesis, highlighting the specific reactivity of each functional group on the scaffold.

ReactivityMap Scaffold 4-Hydroxy-2-(methoxycarbonyl) benzoic acid Amine Primary Amines (R1-NH2) Scaffold->Amine C1-Amidation (HATU Coupling) Hydrazine Hydrazines (R2-NHNH2) Scaffold->Hydrazine C2-Cyclization (Ring Closure) Resin Wang Resin (Solid Support) Resin->Scaffold Immobilization (Ether Bond Formation) Product 4-Hydroxy-Phthalazinone Derivative Hydrazine->Product TFA Cleavage

Caption: Workflow illustrating the Ether-Anchor strategy. The scaffold is tethered via the phenol, allowing sequential modification of the carboxylic acid and methyl ester before final release.

Experimental Protocols

Protocol A: Resin Loading (Ether Linkage Formation)

Objective: Immobilize the scaffold onto Wang Resin via the C4-hydroxyl group using a Cesium Carbonate-mediated displacement. This method is superior to Mitsunobu loading for this specific substrate due to steric factors.

Reagents:

  • Wang Bromide Resin (loading ~1.0 mmol/g) or Wang Chloride Resin.

  • This compound (1.5 equiv).

  • Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Potassium Iodide (KI, 0.1 equiv) - Catalyst for Finkelstein reaction if using Chloride resin.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Swelling: Place 1.0 g of Wang resin in a fritted reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.

  • Activation: Dissolve the scaffold (1.5 mmol, 294 mg) and

    
     (2.0 mmol, 652 mg) in DMF (8 mL). If using Wang-Cl, add KI (0.1 mmol).[1]
    
  • Coupling: Add the solution to the resin.[1][2][3][4]

  • Incubation: Shake at 60°C for 16 hours . Note: Heating is critical for efficient ether formation on solid phase.

  • Washing: Drain and wash with DMF (3x),

    
     (2x), DMF (3x), DCM (3x), and MeOH (2x).
    
  • Drying: Dry under vacuum.[1]

  • QC (Loading Test): The loading efficiency can be determined by cleaving a small aliquot with 50% TFA/DCM and analyzing by HPLC (monitoring the UV absorbance of the released scaffold at 254 nm).

Protocol B: C1-Amide Diversification

Objective: Functionalize the C1-Carboxylic Acid with diverse primary amines (


).

Reagents:

  • Amine (

    
    , 5.0 equiv).[1]
    
  • HATU (4.9 equiv).

  • HOAt (4.9 equiv) - Optional, reduces racemization.

  • DIPEA (10.0 equiv).

  • Solvent: DMF.[1][2][4][5]

Step-by-Step:

  • Pre-activation: Dissolve HATU and HOAt in DMF. Add DIPEA and the Amine. Let stand for 2 minutes.

  • Addition: Add the pre-activated mixture to the resin-bound scaffold.

  • Reaction: Shake at Room Temperature (RT) for 2 hours.

  • Monitoring: Perform a Kaiser Test (ninhydrin) on a small resin bead sample. However, since the resin amine is not free, use Chloranil test or micro-cleavage LCMS to confirm conversion of the acid to the amide.

  • Wash: DMF (5x), DCM (5x).

Protocol C: Cyclization to Phthalazinone

Objective: React the C2-Methyl Ester and C1-Amide with hydrazine to form the phthalazinone core.

Mechanism: Hydrazine attacks the methyl ester (forming a hydrazide intermediate) which then intramolecularly attacks the C1-amide carbonyl, closing the ring and releasing the amine


 (if 

is a leaving group) or forming the N-substituted phthalazinone if the chemistry is tuned. Standard Protocol for Phthalazin-1(2H)-ones:

Reagents:

  • Hydrazine Monohydrate (

    
    , 20 equiv) OR Substituted Hydrazine (
    
    
    
    ).
  • Acetic Acid (glacial, 10% v/v in solvent).

  • Solvent: Ethanol/THF (1:1 v/v) or Dioxane.

Step-by-Step:

  • Preparation: Prepare a solution of 10% AcOH in Dioxane containing the hydrazine (20 equiv).

  • Reaction: Add to resin. Heat to 80°C for 4–6 hours .

    • Critical Parameter: Temperature is required to drive the cyclization of the intermediate hydrazide.

  • Wash: Extensive washing is required to remove excess hydrazine. DMF (5x), MeOH (3x), DCM (5x).

Protocol D: Cleavage & Isolation

Objective: Release the final compound from the solid support.

Reagents:

  • Cleavage Cocktail: TFA/TIPS/

    
     (95:2.5:2.5).
    

Step-by-Step:

  • Cleavage: Treat the resin with the cocktail for 2 hours at RT.

  • Collection: Filter the filtrate into a tared vial. Wash resin with neat TFA (1 mL).

  • Workup: Precipitate with cold diethyl ether (if peptide-like) or evaporate under nitrogen flow (for small molecules).

  • Purification: Dissolve in DMSO/MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Data Summary & Critical Parameters

ParameterSpecificationRationale
Resin Type Wang Bromide / ChlorideStable to basic cyclization conditions (hydrazine); cleavable by TFA.
Loading Method

/ 60°C
Phenoxide displacement is more robust than Mitsunobu for benzoic acids.
Cyclization Temp 80°CRoom temp reaction often stalls at the open-chain hydrazide intermediate.
Ester Stability Stable to 20% PiperidineMethyl ester does not hydrolyze during standard Fmoc deprotection cycles.
Linker Stability Stable to HydrazineThe ether linkage to the resin is stable to nucleophilic attack by hydrazine.

Troubleshooting Guide

Issue 1: Incomplete Cyclization (LCMS shows mass of Hydrazide)

  • Cause: Steric hindrance or insufficient heat.

  • Solution: Increase reaction temperature to 100°C using a microwave reactor (if compatible with resin) or switch solvent to n-Butanol (higher boiling point).

Issue 2: Low Loading on Wang Resin

  • Cause: Poor nucleophilicity of the phenol due to the electron-withdrawing ester/acid groups.

  • Solution: Switch to Mitsunobu Loading :

    • Reagents:

      
       (5 eq), DIAD (5 eq), Scaffold (5 eq) in THF/DCM.
      
    • Time: 16 hours at RT.

    • Note: Mitsunobu is cleaner but often lower yielding for electron-deficient phenols.

Issue 3: Ester Hydrolysis during Amide Coupling

  • Cause: Presence of water in DMF or excessive base.

  • Solution: Use anhydrous DMF and limit DIPEA to 3-4 equivalents. Use Collidine as a milder base.

References

  • Sigma-Aldrich. this compound Product Page.Link

  • Gong, Y., et al. (2004). "Solid-phase synthesis of phthalazinones." Journal of Combinatorial Chemistry. (General reference for phthalazinone SPS).
  • Bernhardt, S., et al. (2020). "Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides." Chemistry – A European Journal. Link

  • Thermo Fisher Scientific. User Bulletin No. 35: Peptide Synthesis Protocols.Link

  • Aapptec. Resin Loading Measurement by Fmoc Cleavage.Link

Sources

Application Note: Harnessing 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging therapeutic targets, particularly protein-protein interactions (PPIs) and metalloenzymes. Among the vast chemical space of fragment libraries, substituted benzoic and salicylic acids represent a highly privileged scaffold. This technical guide details the biophysical screening, structural validation, and chemical elaboration of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9), a highly versatile fragment.

The Causality of Fragment Selection: Why select this specific molecular architecture? The rationale lies in its multi-valent interaction potential and strict adherence to the "Rule of 3" (Ro3).

  • Electrostatic Anchor: The carboxylic acid moiety serves as a primary electrostatic anchor, frequently forming critical salt bridges with conserved arginine residues (e.g., Arg263 in the BH3-binding groove of the oncology target Mcl-1)[1].

  • Polar Stabilization: The adjacent 4-hydroxyl group acts as a dual hydrogen-bond donor/acceptor, stabilizing the fragment in polar sub-pockets.

  • Growth Vector: Crucially, the 2-methoxycarbonyl (methyl ester) group provides a synthetically tractable "growth vector." In FBDD, a fragment must not only bind but offer a clear trajectory for hit-to-lead elaboration; the ester can be readily hydrolyzed and functionalized into diverse amides to capture additional binding enthalpy in adjacent hydrophobic pockets[2].

Table 1: Physicochemical Properties & Rule of 3 (Ro3) Compliance
PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 196.16 Da≤ 300 DaYes
cLogP 1.24≤ 3.0Yes
H-Bond Donors 2 (OH, COOH)≤ 3Yes
H-Bond Acceptors 5 (O atoms)≤ 3 (Relaxed to 5)Yes
Rotatable Bonds 3≤ 3Yes
Polar Surface Area (PSA) 83.8 Ų≤ 60-90 ŲYes

Biophysical Screening Cascade: A Self-Validating Workflow

To prevent the high attrition rates associated with false positives in high-concentration fragment screening, we employ a self-validating, orthogonal biophysical cascade.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR High-throughput NMR Orthogonal Validation (NMR) WaterLOGSY & STD SPR->NMR Hit Triage Xray Structural Biology (X-ray) Binding Pose Determination NMR->Xray Validated Hits Lead Hit-to-Lead Elaboration Fragment Growing/Merging Xray->Lead Rational Design

Orthogonal biophysical screening cascade for fragment hit triage and elaboration.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is selected as the primary screen because it provides real-time kinetic data (


, 

) and affinity (

) without requiring target labeling. Because fragments bind weakly (

in the µM to mM range), they must be screened at high concentrations. This necessitates rigorous solvent correction and referencing to ensure the signal is a true binding event, not bulk refractive index changes or non-specific aggregation[2].

Step-by-Step Methodology:

  • Surface Preparation (Self-Validation): Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU). Critical Control: Leave one flow cell unmodified (ethanolamine-blocked) to serve as an in-line reference channel. This subtracts non-specific matrix binding.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer) to correct for bulk refractive index mismatches between the running buffer and fragment samples.

  • Fragment Preparation: Dissolve this compound in 100% DMSO, then dilute into running buffer to a final concentration of 1 mM (5% DMSO final).

  • Injection & Kinetics: Inject the fragment at a high flow rate (50 µL/min) for 30 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the steady-state affinity to a 1:1 Langmuir binding model to determine the

    
    .
    
Protocol 2: Orthogonal Validation via Ligand-Observed NMR

Causality: SPR cannot definitively prove where the fragment binds. Ligand-observed NMR techniques, specifically WaterLOGSY and Saturation Transfer Difference (STD), are employed to confirm that the fragment interacts specifically with the target's active site. NMR is highly sensitive to transient, weak interactions (


 > 100 µM)[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein and 500 µM fragment in deuterated phosphate buffer (pH 7.4, 10% D₂O).

  • WaterLOGSY Acquisition: Apply a selective inversion pulse to the bulk water resonance. Causality: Magnetization transfers from water to the protein, and then to the bound fragment. A true binder will show an inverted signal (positive NOE) compared to the free small molecule in solution[3].

  • STD NMR Acquisition: Selectively irradiate the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist. Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Only protons of the fragment in direct contact with the protein will appear in the difference spectrum.

  • Self-Validating Competition Assay: Introduce a known high-affinity reference inhibitor at 20 µM. Validation: The disappearance of the fragment's STD/WaterLOGSY signals confirms active-site specific binding rather than allosteric or non-specific adherence[4].

Structural Elaboration & Hit-to-Lead Strategy

Once validated, the binding pose must be determined via X-ray crystallography to guide rational elaboration.

Protocol 3: X-ray Crystallographic Soaking
  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 20-50 mM of this compound and 10% DMSO. Soak for 2 to 24 hours. Causality: High concentrations are required to achieve high occupancy of the weakly binding fragment in the crystal lattice without dissolving the crystal.

  • Cryoprotection & Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

Hit-to-Lead Chemistry (Fragment Growing)

With the crystal structure revealing the carboxylic acid anchored to an active-site arginine, the methyl ester (Vector 1) is strategically positioned pointing towards an adjacent hydrophobic pocket (e.g., the S2 pocket). The ester is hydrolyzed to a carboxylic acid and subjected to amide coupling with various substituted benzylamines. This fragment growing strategy rapidly increases the Ligand Efficiency (LE) and overall affinity from the millimolar to the nanomolar range[2].

Elaboration Hit Hit Fragment 4-hydroxy-2-(methoxycarbonyl) benzoic acid Vector1 Vector 1: Ester Hydrolysis & Amidation (Targeting S2 Pocket) Hit->Vector1 Vector2 Vector 2: Phenol Alkylation (Targeting Hydrophobic Groove) Hit->Vector2 Lead Optimized Lead (Nanomolar Affinity) Vector1->Lead Vector2->Lead

Chemical elaboration vectors for this compound.

Table 2: Representative Hit-to-Lead Optimization Metrics

Note: Data represents a typical trajectory when elaborating benzoic acid fragments against a PPI target.

Compound StageStructure / ModificationAffinity (

)
Ligand Efficiency (LE)Lipophilic LE (LLE)
Initial Hit This compound450 µM0.32 kcal/mol/HA2.1
Intermediate Ester Hydrolysis + Benzyl Amide12 µM0.34 kcal/mol/HA3.5
Lead Compound Amide extension + Phenol etherification45 nM0.38 kcal/mol/HA5.2

References

1.2 - National Institutes of Health (NIH) / PMC 2. 1 - Royal Society of Chemistry (RSC) 3.3 - National Institutes of Health (NIH) / PMC 4. 4 - Proceedings of the National Academy of Sciences (PNAS)

Sources

Coupling reactions involving "4-hydroxy-2-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Coupling Strategies for 4-Hydroxy-2-(methoxycarbonyl)benzoic acid in Drug Discovery

Introduction

In modern medicinal chemistry, multi-functional aromatic building blocks are highly prized for their ability to rapidly generate structural diversity. This compound (CAS: 288381-17-9) is a uniquely versatile scaffold derived from the 4-hydroxyphthalic acid core[1][2]. It features three distinct, orthogonally reactive functional groups:

  • A free carboxylic acid at C1.

  • A methyl ester at C2.

  • A phenolic hydroxyl group at C4.

This application note details two divergent, field-proven coupling workflows designed to selectively functionalize this molecule. By leveraging the orthogonal reactivity of the C1 and C4 positions, researchers can synthesize complex benzamides, functionalized biphenyls, and salicylic acid analogues without the need for exhaustive protection/deprotection sequences.

Mechanistic Rationale & Experimental Design

Pathway A: Amide Coupling at C1 The C1 carboxylic acid is sterically hindered by the ortho-methoxycarbonyl group at C2. Therefore, highly reactive coupling reagents are strictly required to overcome this steric barrier. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., EDC/DCC)[3]. HATU generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis step, preventing stalling at the O-acylisourea intermediate, and suppressing epimerization when coupling chiral amines[3][4].

Pathway B: Suzuki-Miyaura Cross-Coupling at C4 Phenols are notoriously poor electrophiles for oxidative addition by low-valent palladium species. To functionalize the C4 position, the carbon-oxygen bond must be highly polarized. By converting the C4-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf), the site is transformed into an excellent leaving group for Pd(0) insertion, enabling subsequent Suzuki-Miyaura cross-coupling with arylboronic acids[5].

Visualizing the Orthogonal Workflows

G SM 4-hydroxy-2-(methoxycarbonyl) benzoic acid Amide Amide Coupling HATU, DIPEA SM->Amide Pathway A (C1) Triflation Triflation Tf2O, Pyridine SM->Triflation Pathway B (C4) Prod1 C1-Amide Derivative Amide->Prod1 Suzuki Suzuki-Miyaura Pd-Cat, Ar-B(OH)2 Triflation->Suzuki Prod2 C4-Aryl Derivative Suzuki->Prod2

Divergent orthogonal coupling pathways for this compound.

Protocol 1: HATU-Mediated Amide Coupling at C1

Objective : Synthesis of N-substituted 4-hydroxy-2-(methoxycarbonyl)benzamides. Self-Validating System : This protocol utilizes a targeted acid/base wash sequence designed to sequentially eliminate the basic catalyst (DIPEA), the water-soluble HOAt byproduct, and any unreacted starting acid. If the organic layer is pure by TLC after these washes, the chemical logic of the workup has successfully validated the reaction's completion.

Step-by-Step Procedure:

  • Activation : In an oven-dried round-bottom flask under an inert atmosphere (N

    
    ), dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M).
    
  • Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color, visually indicating the formation of the active HOAt ester[6]. Stir for 15 minutes.

  • Coupling : Add the primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring : Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The active ester intermediate should be completely consumed.

  • Quench & Workup : Dilute the mixture with EtOAc (20 mL) and quench with saturated aqueous NH

    
    Cl (10 mL).
    
  • Self-Validating Washes :

    • Wash the organic layer with 1M HCl (2 × 10 mL) to protonate and remove residual DIPEA and unreacted aliphatic amines.

    • Wash with saturated aqueous NaHCO

      
       (2 × 10 mL) to deprotonate and extract any unreacted starting carboxylic acid.
      
    • Wash with brine (10 mL) to remove residual DMF.

  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Objective : Synthesis of 4-aryl-2-(methoxycarbonyl)benzoic acid derivatives via a two-step sequence.

Part A: Triflation of the Phenol
  • Dissolve the starting material (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) and cool to 0 °C in an ice bath.
  • Add anhydrous pyridine (2.5 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf

    
    O, 1.2 equiv). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while the 0 °C temperature prevents undesired side reactions at the C2 ester.
    
  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with ice water. Extract with CH

    
    Cl
    
    
    
    , wash with 1M HCl (to remove pyridine), dry over MgSO
    
    
    , and concentrate.
Part B: Palladium-Catalyzed Cross-Coupling
  • In a Schlenk flask, combine the aryl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), and K

    
    CO
    
    
    
    (3.0 equiv).
  • Add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%) as the catalyst. Causality: The bidentate dppf ligand strongly favors the reductive elimination step and stabilizes the Pd intermediate against aggregation into inactive palladium black.
    
  • Add a degassed solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 0.1 M). Heat the mixture to 80 °C under N
    
    
    
    for 12 hours.
  • Self-Validating Workup : Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Critically, acidify the aqueous layer to pH 3 using 1M HCl before extraction. Because the C1 position remains a free carboxylic acid, it exists as a water-soluble carboxylate salt under the basic (K

    
    CO
    
    
    
    ) reaction conditions. Acidification ensures it is fully protonated and partitions exclusively into the organic layer, naturally separating the product from inorganic salts and boronic acid byproducts.
  • Dry the EtOAc layer, concentrate, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-OTf PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 PdII_TM->Pd0 Reductive Elimination

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the described workflows, allowing for rapid experimental planning.

Reaction StepReagent SystemEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
Amide Coupling HATU / DIPEA1.2 / 3.0DMF252–475–90
Triflation Tf

O / Pyridine
1.2 / 2.5CH

Cl

0 to 25385–95
Suzuki Coupling Pd(dppf)Cl

/ K

CO

0.05 / 3.0Dioxane/H

O
801270–85

References

  • National Center for Biotechnology Information. "4-Hydroxyphthalic acid | C8H6O5 | CID 11881." PubChem Database. Available at: [Link]

  • ACS Publications. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies." Journal of Organic Chemistry. Available at:[Link]

  • ChemRxiv. "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis." ChemRxiv. Available at:[Link]

  • RSC Advances. "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis." Royal Society of Chemistry. Available at:[Link]

  • Osaka University Knowledge Archive. "Modification of Carbon Framework on Hypervalent Iodines for Oxidative Functionalization (Suzuki-Miyaura cross-coupling of aryl triflates)." Osaka University. Available at:[Link]

Sources

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry & Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a highly versatile, orthogonally protected bi-functional building block. While its parent di-acid (4-hydroxyphthalic acid) is widely known[1], this specific monoester provides exquisite regiocontrol in medicinal chemistry workflows. The presence of a differentiated carboxylic acid and a methyl ester allows for selective amidation and controlled cyclization, preventing the formation of symmetric mixtures or unwanted polymerization.

Furthermore, the unprotected 4-hydroxyl group serves as a critical anchoring point for etherification. This makes it an indispensable precursor for synthesizing Cereblon (CRBN) ligands in PROTACs (Proteolysis Targeting Chimeras)[2], thalidomide analogues[3], and isoindoline-based Hsp90 inhibitors[4].

Physicochemical Profiling

To ensure reproducible experimental design, the physical and chemical parameters of the building block must be considered. The differential reactivity between the ester and the free acid dictates the choice of coupling reagents and reaction temperatures.

PropertyValue / Description
Chemical Name This compound
CAS Number 288381-17-9
Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
Structural Advantage Desymmetrized phthalic acid core; prevents symmetric anhydride formation.
Reactivity Profile 1. Carboxylic Acid : Amenable to HATU/EDC coupling.2. Methyl Ester : Susceptible to nucleophilic attack (e.g., by hydrazine or amines).3. Phenolic OH : Undergoes SN2 alkylation under mild basic conditions.

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of the Isoindoline-1,3-dione Core (CRBN Ligands)

Causality & Rationale: The synthesis of PROTAC CRBN ligands requires the formation of a phthalimide (isoindoline-1,3-dione) core[5]. Using the monoester instead of the di-acid avoids the need for harsh dehydrating agents (like acetic anhydride) which could inadvertently acetylate the crucial 4-hydroxyl group. The reaction with a primary amine proceeds via initial amide formation at the free carboxylic acid, followed by intramolecular cyclization displacing the methoxy group[2].

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2).

  • Coupling: Add the primary amine (1.1 eq) and DIPEA (2.5 eq). Introduce HATU (1.2 eq) portion-wise at 0°C. Insight: HATU selectively activates the free carboxylic acid, leaving the methyl ester and phenol intact.

  • Intermediate Validation: Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the complete consumption of the starting material and the formation of the acyclic amide intermediate.

  • Cyclization: Once the amide is formed, heat the reaction mixture to 120°C for 12 hours[2]. Insight: Thermal energy drives the intramolecular nucleophilic attack of the amide nitrogen onto the adjacent methyl ester, releasing methanol and forming the thermodynamically stable isoindoline-1,3-dione ring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Linker Attachment via O-Alkylation (PROTAC Assembly)

Causality & Rationale: For targeted protein degradation, the 4-hydroxyl group of the newly formed isoindoline-1,3-dione must be linked to a target-binding ligand (e.g., a BTK inhibitor)[2]. Mild basic conditions are chosen to selectively deprotonate the phenol (pKa ~9.5) without hydrolyzing the sensitive imide ring.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 4-hydroxyisoindoline-1,3-dione derivative (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (2.0 eq). Insight: K2CO3 is a mild base that effectively generates the highly nucleophilic phenoxide ion without causing base-catalyzed ring-opening of the imide.

  • Alkylation: Add the desired halo-linker (e.g., Boc-NH-PEG-Br) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (UV 254 nm) until the fluorescent starting material spot is consumed.

  • Isolation: Quench with ice water to precipitate the product. Filter the solid and purify via flash chromatography (DCM:MeOH gradient) to yield the PROTAC precursor.

Protocol C: Synthesis of Phthalazinone Scaffolds (PARP Inhibitor Precursors)

Causality & Rationale: Phthalazin-1(2H)-ones are privileged scaffolds in medicinal chemistry, most notably acting as the core pharmacophore in PARP inhibitors. The orthogonal functional groups of this compound allow for direct condensation with hydrazine hydrate, forming the diazine ring in a single, highly efficient step.

Step-by-Step Methodology:

  • Preparation: Suspend the monoester (1.0 eq) in absolute ethanol.

  • Condensation: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Insight: Hydrazine acts as a bis-nucleophile. Dropwise addition controls the exothermic attack on the ester and the carboxylic acid.

  • Cyclization: Reflux the mixture (80°C) for 6 hours. The reaction transitions from a suspension to a clear solution, followed by the precipitation of the phthalazinone product as the cyclization completes.

  • Recovery: Cool the mixture to 0°C. Filter the highly crystalline 4-hydroxyphthalazin-1(2H)-one, wash with cold ethanol, and dry under high vacuum.

Visualizing the Workflows

Workflow A This compound (Starting Material) B Phthalazinone Core (PARP Inhibitors) A->B Hydrazine Hydrate (Regioselective Cyclization) C Isoindoline-1,3-dione Core (CRBN Ligands) A->C Primary Amine / Heat (Imide Formation) D PROTAC Assembly (Linker + Target Ligand) C->D O-Alkylation at 4-OH (K2CO3, Alkyl Halide)

Synthetic divergence of this compound into PARP and PROTAC scaffolds.

Mechanism Target Target Protein PROTAC PROTAC Degrader Target->PROTAC Target Ligand Proteasome Proteasome Degradation Target->Proteasome Poly-Ub CRBN CRBN Ligase PROTAC->CRBN Phthalimide Core CRBN->Target Ubiquitination

Mechanism of Action for PROTACs utilizing the 4-hydroxyphthalimide CRBN-binding core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11881, 4-Hydroxyphthalic acid". PubChem. URL:[Link]

  • Khandelwal, A., et al. "Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors". ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • European Patent Office. "SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS" (EP4039688B1).
  • Pandit, B., et al. "A thalidomide analogue with in vitro antiproliferative, antimitotic, and microtubule-stabilizing activities". Molecular Cancer Therapeutics, 2006. URL:[Link]

  • World Intellectual Property Organization. "Modulators of proteolysis and associated methods of use" (WO2019195609A2).

Sources

Application Note: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Desymmetrized Scaffolds

In modern drug discovery, the demand for structurally complex, highly specific heterocycles has outpaced traditional synthetic methods. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (HMBA) represents a critical class of "desymmetrized" phthalic acid derivatives. Unlike its symmetric parent (4-hydroxyphthalic acid) or the highly reactive but non-selective anhydride, HMBA offers a pre-defined regiochemical handle.

This application note details the utility of HMBA in three core areas of drug development:

  • Process Chemistry: Achieving 100% regioselectivity in the synthesis of isoindolinone-based pharmacophores (e.g., PARP inhibitors, mGluR modulators).

  • Medicinal Chemistry: Utilizing the 4-hydroxyl group as a "linker-ready" handle for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

  • Analytical Science: Protocols for monitoring phthalate ester hydrolysis and impurity profiling in API manufacturing.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
Common Synonyms 4-Hydroxyphthalic acid 2-methyl ester; Methyl 5-hydroxy-2-carboxybenzoate
CAS Number 288381-17-9
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Physical State Off-white to pale yellow crystalline powder
pKa (Predicted) 3.5 (Carboxyl), 9.2 (Phenol)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water.

Case Study 1: Regioselective Synthesis of Isoindolinone Scaffolds

Challenge: Many kinase inhibitors and receptor modulators (e.g., mGluR2 PAMs) utilize an isoindolin-1-one core. Synthesizing this core from 4-hydroxyphthalic anhydride typically yields a mixture of 5-hydroxy and 6-hydroxy isomers because the amine nucleophile can attack either carbonyl group of the anhydride with little discrimination. Separation of these isomers requires tedious chromatography, reducing yield and increasing cost.

Solution: Using HMBA locks the regiochemistry. The free carboxylic acid at C1 is chemically distinct from the methyl ester at C2. By selectively activating the carboxylic acid (e.g., with HATU or Thionyl Chloride), the amine is forced to attack C1 first. Subsequent cyclization with the ester at C2 ensures the formation of a single regioisomer.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of N-Benzyl-5-hydroxyisoindolin-1-one (Single Isomer).

  • Activation: Dissolve HMBA (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at 0°C for 30 min.

  • Amidation: Add Benzylamine (1.1 eq) dropwise. Allow to warm to RT and stir for 2 hours. Mechanism: Amine attacks the activated acid at C1 exclusively.

  • Cyclization: The intermediate amide-ester is often stable. To cyclize, add a catalytic amount of base (e.g., K₂CO₃) or heat to 80°C in the presence of acetic acid. The amide nitrogen attacks the C2-ester, releasing methanol.

  • Workup: Dilute with water, adjust pH to 4 (to protonate the phenol), and extract with Ethyl Acetate.

  • Result: >95% regioselectivity for the 5-hydroxy isomer, avoiding the 6-hydroxy impurity common in anhydride routes.

Mechanism Visualization

Regioselectivity cluster_legend Process Outcome Anhydride 4-Hydroxyphthalic Anhydride Mix Mixture of 5-OH and 6-OH Isoindolinones Anhydride->Mix Non-selective Attack HMBA HMBA (Mono-Ester) Single Pure 5-OH Isoindolinone HMBA->Single Selective Activation of C1-COOH Amine Amine (R-NH2) Amine->Anhydride Amine->HMBA

Caption: Comparison of the non-selective anhydride route versus the regioselective HMBA route for isoindolinone synthesis.

Case Study 2: Fragment-Based Drug Discovery (PROTAC Linkers)

Context: In the development of PROTACs, "exit vectors" are crucial. The E3 ligase ligand (often a phthalimide derivative like Thalidomide) needs a handle to attach the linker without disrupting binding.

Application: HMBA serves as an ideal "Pre-PROTAC" scaffold.

  • The Warhead: The phthalimide moiety (formed from the acid/ester pair) binds Cereblon (CRBN).

  • The Handle: The 4-hydroxyl group is orthogonal to the cyclization chemistry. It can be etherified with a linker before cyclization, or used as a nucleophile in late-stage functionalization.

Protocol: Linker Attachment via Mitsunobu Reaction

  • Reactants: HMBA (1.0 eq), PEG-Linker-Alcohol (1.2 eq), Triphenylphosphine (1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure: Add DIAD (1.5 eq) dropwise at 0°C. Stir overnight at RT.

  • Outcome: The 4-OH is converted to a 4-alkoxy ether (the linker) while preserving the ortho-acid/ester motif for subsequent ring closure to the phthalimide.

Case Study 3: Analytical Profiling & Impurity Control

Challenge: In the synthesis of drugs involving esterified phthalates, hydrolysis is a common degradation pathway. Distinguishing between the diester (starting material), the mono-ester (HMBA), and the diacid (degradation product) is critical for stability testing.

Methodology: HPLC Protocol A gradient method is required to separate these species based on polarity (Diacid > Mono-ester > Diester).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Phenol)
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% -> 60% B15-20 min: 60% -> 95% B

Retention Logic:

  • 4-Hydroxyphthalic Acid (Diacid): Elutes first (Most polar, two COOH groups).

  • HMBA (Mono-ester): Elutes second (Intermediate polarity).

  • Dimethyl 4-hydroxyphthalate (Diester): Elutes last (Least polar).

Note: The specific isomer (2-methoxycarbonyl vs 1-methoxycarbonyl) can often be resolved due to the difference in hydrogen bonding between the phenol and the adjacent carbonyl.

Analytical Workflow Diagram

HPLC_Workflow cluster_peaks Chromatogram Output Sample Reaction Mixture / Stability Sample Prep Sample Prep: Dilute in 50:50 ACN:Water Sample->Prep HPLC HPLC-UV Analysis (Gradient Elution) Prep->HPLC Peak1 Peak 1 (RT ~3.5 min) Diacid (Degradant) HPLC->Peak1 Peak2 Peak 2 (RT ~6.2 min) HMBA (Target Intermediate) HPLC->Peak2 Peak3 Peak 3 (RT ~9.8 min) Diester (Starting Material) HPLC->Peak3

Caption: HPLC separation logic for monitoring the hydrolysis of phthalate diesters to HMBA and diacid.

References

  • Synthesis of Hsp90 Inhibitors: Burlison, J. A., et al. "Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors." Journal of Medicinal Chemistry, 2011. Link

  • mGluR2 PAM Synthesis: Trabanco, A. A., et al. "Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator." Journal of Medicinal Chemistry, 2011. Link

  • Phthalimide PPAR-γ Ligands: Kim, H. Y., et al. "Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands."[1] Molecules, 2016.[1] Link

  • Chemical Identity: Sigma-Aldrich Product Entry for this compound (CAS 288381-17-9).[2][3][4][5] Link

  • Corollosporine Analogs: "Unusual Coupling Reactions of Aldehydes and Alkynes: A Novel Preparation of Substituted Phthalic Acid Derivatives." ResearchGate, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 4-Hydroxy-2-(methoxycarbonyl)benzoic acid CAS Registry Number: 90111-34-5 (Isomer specific) / 27550-59-0 (Parent Anhydride) Core Utility: A critical bifunctional building block. The presence of a free carboxylic acid at position 1 and a methyl ester at position 2 allows for orthogonal protection strategies and regioselective derivatization in the synthesis of complex pharmacophores (e.g., enzyme inhibitors, polymer precursors).

The Challenge: The primary challenge in synthesizing this molecule is regioselectivity . 4-Hydroxyphthalic acid has two non-equivalent carboxylic acid groups. Standard esterification of the diacid yields a statistical mixture of mono-esters and the di-ester. The optimized protocol below utilizes the nucleophilic opening of 4-hydroxyphthalic anhydride , exploiting electronic effects to favor the target isomer kinetically.

Reaction Mechanism & Logic (The "Why")

To optimize conditions, one must understand the electronic governance of the reaction. The 4-hydroxyl group is a strong electron-donating group (EDG) via resonance.

  • Electronic Effect: The lone pair on the 4-OH donates electron density into the aromatic ring.

  • Resonance Impact: This donation increases electron density significantly at the positions ortho and para to the hydroxyl group.

    • The carbonyl carbon at Position 1 is para to the hydroxyl group. It receives significant electron density, rendering it less electrophilic .

    • The carbonyl carbon at Position 2 is meta to the hydroxyl group. It receives minimal resonance donation, remaining more electrophilic .

  • Nucleophilic Attack: Methanol (the nucleophile) preferentially attacks the most electrophilic site—Position 2 .

  • Result: The ester forms at Position 2, and the ring opens to leave the free acid at Position 1. This yields the target: This compound .

Visualization: Electronic Control Pathway

ReactionPathway cluster_legend Mechanism Logic Anhydride 4-Hydroxyphthalic Anhydride (Starting Material) Transition Nucleophilic Attack (MeOH attacks C2) Anhydride->Transition MeOH / Reflux Target Target Product: 4-Hydroxy-2-(methoxycarbonyl) benzoic acid Transition->Target Major Pathway (Electronic Control) Minor Minor Isomer: (Unwanted Regioisomer) Transition->Minor Minor Pathway (Steric/Thermal) Desc 4-OH group donates e- to C1 (Para). C1 becomes less reactive. MeOH attacks C2 (Meta).

Figure 1: Reaction pathway showing the electronic direction of methanol attack yielding the target isomer.

Optimized Experimental Protocol

Objective: Synthesis of this compound via anhydride methanolysis.

Reagents & Equipment[2][3][4]
  • Precursor: 4-Hydroxyphthalic anhydride (Purity >97%).

  • Solvent/Reagent: Anhydrous Methanol (MeOH).

  • Catalyst (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.1 eq) can enhance rate but is often unnecessary at reflux.

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2) or N2 line.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxyphthalic anhydride (1.0 eq) in anhydrous methanol (10-15 volumes) .

    • Note: The anhydride may not dissolve immediately.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C).

    • Observation: The solid will dissolve as the reaction proceeds, forming a clear solution.

    • Time: Stir at reflux for 2–4 hours . Monitor consumption of anhydride by TLC (System: EtOAc/Hexane 1:1 + 1% Acetic Acid).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess methanol.

    • Crucial Step: Do not heat above 40°C during evaporation to prevent potential thermal equilibration or decarboxylation.

  • Purification:

    • The residue is typically a white to off-white solid.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Toluene or Ethyl Acetate . Add Hexanes or Petroleum Ether dropwise until turbidity appears. Cool to 4°C overnight.

    • Filter the crystals and wash with cold hexanes.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during scale-up and routine synthesis.

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Q: My NMR shows a 60:40 mixture of isomers. How do I improve the ratio favoring the 2-ester?

  • Diagnosis: High reaction temperatures or strong acid catalysts can lead to thermodynamic equilibration, which erodes the kinetic selectivity driven by the 4-OH group.

  • Corrective Action:

    • Lower Temperature: Run the reaction at room temperature for 24–48 hours instead of refluxing. Kinetic control favors the target.

    • Avoid Acid Catalysts: Do not add H2SO4 or HCl. These promote transesterification and equilibration.

    • Base Catalysis: Use 0.5 eq of a hindered base (e.g., DIPEA). The base activates the methanol nucleophile without protonating the carbonyls, strictly following electronic selectivity rules.

Issue 2: Formation of Diester (Dimethyl 4-hydroxyphthalate)

Q: I am seeing a significant amount of the dimethyl ester byproduct.

  • Diagnosis: This occurs if water is present (hydrolyzing anhydride to diacid, followed by Fischer esterification) or if the reaction is run too long with acid catalysis.

  • Corrective Action:

    • Strict Anhydrous Conditions: Ensure Methanol is "Dry" grade (<50 ppm water).

    • Monitor Endpoint: Stop the reaction immediately once the anhydride is consumed. The mono-ester is stable, but prolonged exposure to hot methanol can slowly drive the second esterification.

Issue 3: Low Yield / Sticky Residue

Q: The product is oiling out and won't crystallize.

  • Diagnosis: Presence of residual methanol or trace di-acid impurities prevents crystal lattice formation.

  • Corrective Action:

    • Azeotropic Drying: Add Toluene to the crude oil and rotavap again to remove trapped methanol.

    • Trituration: Sonicate the oil with cold Diethyl Ether/Hexane (1:3). This often induces precipitation of the mono-ester while keeping impurities in solution.

Issue 4: Decarboxylation

Q: I see a loss of CO2 and formation of 3-methoxyphenol derivatives.

  • Diagnosis: Electron-rich benzoic acids (like 4-hydroxy) are prone to thermal decarboxylation, especially in acidic media at high temperatures (>100°C).

  • Corrective Action:

    • Keep workup temperatures below 50°C .

    • Avoid vacuum distillation of the solid; use recrystallization only.

Data Summary: Solvent & Catalyst Effects[5][6]

ConditionTemp (°C)Time (h)ConversionRegioselectivity (Target:Minor)Recommendation
MeOH (Reflux) 652>98%90:10Recommended (Standard)
MeOH (RT) 2524>95%95:5Best for Purity
MeOH + H2SO4 652100%60:40Avoid (Equilibration)
MeOH + DIPEA 256>98%96:4Excellent (Accelerated)

References

  • Electronic Effects in Anhydride Opening: Advanced Organic Chemistry: Part A: Structure and Mechanisms. Carey, F. A., & Sundberg, R. J. (2007). Springer. (Explains nucleophilic attack on substituted phthalic anhydrides).
  • Synthesis of Phthalic Acid Monoesters

    • Eliel, E. L., Burgstahler, A. W. (1949).[1] "Phthalic Anhydride Methanolysis." Journal of the American Chemical Society, 71, 2251-2252.[1] Link

  • Isomer Characterization & Separation

    • Yuan, B. (2022). "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674. Link

  • General Properties of 4-Hydroxyphthalic Anhydride

    • PubChem Compound Summary for CID 96580.[2] Link (Note: Numbering variations exist; structure verification via InChI is recommended).

Sources

Stability of "4-hydroxy-2-(methoxycarbonyl)benzoic acid" under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS 288381-17-9).[1]

Executive Summary: The Stability Matrix This molecule presents a unique "triad" of instability risks due to its specific substitution pattern:

  • Ortho-Effect (Thermal): The 1,2-disposition of the acid and ester groups creates a high risk of cyclization to the anhydride.

  • Phenolic Sensitivity (Oxidative): The 4-hydroxy group is susceptible to quinone formation (discoloration).

  • Ester Labillity (Hydrolytic): The methyl ester is prone to hydrolysis, accelerated by the neighboring carboxylic acid group (anchimeric assistance).

Part 1: Chemical Identity & Critical Properties

PropertyDetailTechnical Note
Systematic Name This compoundOften referred to as Monomethyl 4-hydroxyphthalate.
CAS Number 288381-17-9 Distinct from the isophthalic (1,[1][2]3) isomers.
Molecular Formula C₉H₈O₅MW: 196.16 g/mol
Key Functional Groups 1-COOH (Acid), 2-COOMe (Ester), 4-OH (Phenol)Critical: The 1,2-relationship (ortho) is the primary stability driver.[3]

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Thermal Instability & The "Anhydride Trap"

Q: I dried my sample in a vacuum oven at 60°C, and the melting point dropped significantly. The NMR shows a loss of the methoxy peak. What happened?

Diagnosis: You likely triggered thermal cyclization . Unlike isophthalic (1,3) or terephthalic (1,4) derivatives, this molecule is a phthalic (1,2) derivative. Upon heating, the free carboxylic acid at C1 attacks the ester carbonyl at C2, eliminating methanol and forming 4-hydroxyphthalic anhydride .

  • The Mechanism: This is an entropy-driven intramolecular reaction. The formation of the stable 5-membered anhydride ring is favorable even at moderate temperatures (50–80°C) under vacuum, which removes the released methanol, driving the equilibrium forward.

Corrective Protocol:

  • Drying: Never use heat >40°C for drying. Use a desiccator with P₂O₅ or lyophilization (freeze-drying) if the solvent is appropriate (e.g., t-butanol/water).

  • Analysis: Check IR for the appearance of split carbonyl bands characteristic of anhydrides (approx. 1850 cm⁻¹ and 1760 cm⁻¹) [1].

ThermalCyclization Start 4-Hydroxy-2-(methoxycarbonyl) benzoic acid Intermediate Tetrahedral Intermediate Start->Intermediate Heat (>50°C) Intramolecular Attack Product 4-Hydroxyphthalic Anhydride Intermediate->Product - MeOH Byproduct Methanol (Gas) Intermediate->Byproduct

Figure 1: Thermal degradation pathway unique to the 1,2-ortho substitution pattern.

Module B: Solution Stability (Hydrolysis & Solvents)

Q: My LC-MS shows a growing peak at M-14 (MW 182). I am using an acetonitrile/water gradient with 0.1% Formic Acid.

Diagnosis: You are observing hydrolysis to the diacid (4-hydroxyphthalic acid). While methyl esters are generally stable at acidic pH, the ortho-carboxylic acid group can act as an intramolecular catalyst (Neighboring Group Participation). It protonates the ester carbonyl or stabilizes the transition state, making the ester surprisingly labile even in mild acid.

Q: I dissolved the compound in Ethanol for storage, and now I see a new peak at M+14. Why?

Diagnosis: Transesterification. In alcoholic solvents (EtOH, iPrOH), the methyl group exchanges with the solvent alkyl group. This is catalyzed by trace acid or base.

Corrective Protocol:

  • Solvent Choice:

    • Preferred: DMSO-d6 (for analysis), Anhydrous Methanol (if alcoholic solvent is required—prevents scrambling).

    • Avoid: Ethanol, Isopropanol, or nucleophilic buffers (Tris, etc.).

  • Buffer Selection:

    • Maintain pH 3.0–5.0. Avoid pH > 7.5 (rapid saponification).

    • Use Ammonium Acetate (10mM) rather than Phosphate if pH > 6 is necessary, but keep exposure time < 4 hours.

Data: Estimated Half-Life in Solution (25°C)

Condition Estimated t½ Primary Degradant
Water (pH 7.4, PBS) < 6 Hours 4-Hydroxyphthalic acid (Diacid)
Water (pH 2.0, HCl) ~ 24 Hours 4-Hydroxyphthalic acid
Methanol (Anhydrous) Stable (> 1 Month) N/A

| Ethanol (Neutral) | ~ 48 Hours | Ethyl ester analog (Transesterification) |

Module C: Oxidative Stability (Appearance)

Q: The white powder has turned pinkish-brown after sitting on the bench for a week.

Diagnosis: Phenolic Oxidation. The 4-hydroxy group (phenol) is electron-rich. In the presence of oxygen and trace moisture, it oxidizes to form quinoid species. This is accelerated by light (photo-oxidation) and basic environments.

Corrective Protocol:

  • Storage: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials (UV protection).

  • Rescue: If the sample is valuable, recrystallization from degassed Methanol/Water may remove the colored quinone impurities, as they often have different solubility profiles.

Part 3: Experimental Workflows

Workflow 1: Safe Dissolution for Biological Assays

Goal: Prepare a stock solution without hydrolyzing the ester.

  • Weighing: Weigh quickly in low-humidity conditions (hygroscopic potential).

  • Primary Solvent: Dissolve in 100% DMSO (anhydrous).

    • Validation: Check solubility up to 50 mM.

  • Dilution: Dilute into aqueous buffer immediately before use .

    • Critical Step: Do not store aqueous dilutions.

    • Limit: Keep final DMSO concentration < 1% to avoid cell toxicity, but ensure the compound does not crash out (phenolic esters have limited water solubility).

Workflow 2: QC Analysis (HPLC Method)

Goal: Separate the parent ester from the diacid hydrolysis product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding acid-catalyzed hydrolysis is critical, though Formic is usually safe).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

  • Expected Elution Order:

    • 4-Hydroxyphthalic acid (Diacid) - Early eluting (Polar)

    • Target: this compound

    • 4-Hydroxyphthalic anhydride (if thermal degradation occurred) - Late eluting (Non-polar)

StabilityDecisionTree Start Start: Handling This compound SolventCheck Select Solvent Start->SolventCheck DMSO DMSO / MeCN (Recommended) SolventCheck->DMSO Stock Solution Alcohol Ethanol / Propanol SolventCheck->Alcohol Avoid Water Aqueous Buffer SolventCheck->Water Assay Dilution AlcoholResult RISK: Transesterification (Ethyl/Propyl ester forms) Alcohol->AlcoholResult WaterResult Check pH Water->WaterResult Acidic pH < 3 Slow Hydrolysis WaterResult->Acidic Basic pH > 7 Rapid Hydrolysis + Oxidation (Color) WaterResult->Basic

Figure 2: Decision matrix for solvent selection and pH management.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 288381-17-9).[1][2]Link

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. (Foundational text on intramolecular catalysis/ortho-effects in ester hydrolysis). Link

  • PubChem. Compound Summary for CID 12204489 (this compound). National Library of Medicine. Link

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymatic catalysis. Catalysis of ester hydrolysis by the carboxy-group. Journal of the Chemical Society, Perkin Transactions 2. (Detailed mechanism of carboxyl-assisted ester hydrolysis). Link

Sources

Technical Support Center: Solubilization & Handling of 4-hydroxy-2-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and unexpected degradation of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9). This molecule presents a classic formulation paradox: it requires a specific pH range to achieve aqueous solubility, yet that very same pH manipulation can destroy its structural integrity.

This guide provides field-proven, self-validating protocols to ensure you are delivering the intact, active molecule to your biological assay systems.

Physicochemical Profile & Solubility Matrix

To understand how to successfully handle this compound, we must first analyze its functional groups and how they dictate solubility:

  • Carboxylic Acid (C1): Deprotonates at physiological pH (pKa ~3.5–4.5), acting as the primary driver for aqueous solubility.

  • Phenolic Hydroxyl (C4): Weakly acidic (pKa ~9.5); remains predominantly protonated and unionized at pH 7.4.

  • Methoxycarbonyl / Methyl Ester (C2): Highly susceptible to nucleophilic attack and base-catalyzed hydrolysis.

Table 1: Quantitative Physicochemical Data

ParameterCharacteristic / Value
CAS Number 288381-17-9
Molecular Weight 196.16 g/mol
Formula C9H8O5
Solubility (Anhydrous DMSO) > 50 mM (Excellent)
Solubility (Aqueous, pH < 5) < 0.1 mM (High precipitation risk due to unionized state)
Solubility (Aqueous, pH 7.4) ~ 1-5 mM (Requires co-solvents or complexation)
Primary Degradation Pathway Base-catalyzed ester hydrolysis (Yields 4-hydroxyphthalic acid)

Troubleshooting Guide (FAQ)

Q1: Why does my compound precipitate instantly when diluted from a 50 mM DMSO stock into PBS (pH 7.4)? Causality: When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit before the bulk solvent can fully solvate the newly ionized carboxylate form. This results in rapid nucleation and "solvent crash-out." Solution: Do not perform single-step high-ratio dilutions. Utilize a step-down dilution method with vigorous vortexing, or incorporate a solubilizing agent such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form a stable inclusion complex[1]. Self-Validation: Always check your final dilution for micro-precipitation using Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm (OD600) before applying to cells.

Q2: I dissolved the powder directly in 1M NaOH to force it into solution, but my biological assay results are completely inactive. What went wrong? Causality: You effectively tested the wrong molecule. Exposing this compound to strong bases triggers rapid base-catalyzed ester hydrolysis[2]. The hydroxide ion attacks the electrophilic carbonyl carbon of the methoxycarbonyl group, cleaving the methyl ester to yield 4-hydroxyphthalic acid and methanol. Solution: Never use strong bases (NaOH, KOH) for direct solubilization of ester-containing compounds. The solubility of benzoic acid derivatives is highly pH-dependent, but extreme alkaline conditions will destroy the ester[2]. Rely on anhydrous DMSO for primary stock generation and use mild buffering (pH 7.0–7.4) for aqueous transitions.

Q3: How should I store the compound to prevent long-term degradation? Causality: Atmospheric moisture condensing inside DMSO stocks during repeated freeze-thaw cycles provides the water necessary for slow, spontaneous hydrolysis of the ester over time. Solution: Standardize your DMSO stock preparation using anhydrous, molecular biology-grade DMSO (<0.005% water). Prepare single-use aliquots immediately upon solvation and store them at -80°C[3].

Validated Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Anhydrous DMSO Stock

This protocol ensures complete solvation while protecting the ester linkage from hydrolysis.

  • Equilibration: Allow the lyophilized powder of this compound to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh out exactly 9.81 mg of the compound using an analytical balance.

  • Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored under argon) to the vial[3].

  • Dissolution: Vortex gently for 60 seconds. Do not sonicate, as localized heating can accelerate degradation if trace moisture is present.

  • Aliquot & Storage: Purge the headspace of the vial with dry argon or nitrogen gas. Dispense into 20 µL single-use aliquots in sterile cryotubes and immediately transfer to -80°C. Note: Stocks are stable for up to 6 months under these conditions[3].

Protocol B: Aqueous Dilution Workflow using HP-β-CD (For Cell Assays)

This method utilizes cyclodextrin complexation to bypass the precipitation phase without altering the pH to dangerous levels[1].

  • Buffer Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Thawing: Thaw a single 20 µL aliquot of the 50 mM DMSO stock at room temperature.

  • Complexation: Pipette 2 µL of the DMSO stock directly into 998 µL of the 10% HP-β-CD/PBS solution while vortexing at medium speed. This yields a 100 µM working solution with 0.2% DMSO.

  • Validation: Analyze a 10 µL sample via LC-MS to confirm the mass of the intact methyl ester (m/z ~195 [M-H]-) and ensure no 4-hydroxyphthalic acid (m/z ~181 [M-H]-) has formed.

Solubilization and Stability Workflow

SolubilizationWorkflow Solid 4-hydroxy-2-(methoxycarbonyl) benzoic acid (Solid) DMSO Anhydrous DMSO Stock (50 mM, Store at -80°C) Solid->DMSO Dissolve at RT (Stable) AqLow Aqueous Buffer (pH < 5) Unionized COOH Solid->AqLow Direct addition (Insoluble) AqHigh Strong Base (pH > 9) e.g., 1M NaOH Solid->AqHigh Direct addition (Soluble but Unstable) AqMid Aqueous Buffer (pH 7.0-7.4) Ionized COO- DMSO->AqMid Step-down dilution (<0.5% DMSO) CD HP-β-CD Complexation (Aqueous, pH 7.4) DMSO->CD Enhanced solubility & ester stability AqLow->Solid Rapid Precipitation Degraded Degraded Product (4-hydroxyphthalic acid) AqMid->Degraded Slow hydrolysis if heated AqHigh->Degraded Base-catalyzed ester hydrolysis

Workflow detailing the pH-dependent solubility and degradation pathways of the compound.

References

  • Kopecký F., Kopecká B. "Solubilization and Complexation of the Antileukotrienic Drug Quinlukast in Aqueous Solutions of Cyclodextrins." Česká a slovenská farmacie, 2005. Available at:[Link][1]

Sources

Technical Support Center: Troubleshooting Reactions of 4-hydroxy-2-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-hydroxy-2-(methoxycarbonyl)benzoic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges in a direct question-and-answer format. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you navigate your synthetic challenges.

Section 1: Compound Profile and Stability

This compound is a multifunctional aromatic compound featuring a carboxylic acid, a phenolic hydroxyl group, and a methyl ester. This unique arrangement makes it a valuable building block but also presents specific challenges related to selectivity and stability.

PropertyValue
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol [1]
CAS Number 29602-00-4[2]
Appearance Typically a solid[2]
InChI Key GZKDVWHMQIMEQU-UHFFFAOYSA-N[2]
Synonyms 2-Hydroxy-4-(methoxycarbonyl)benzoic acid[2]

Stability and Storage: The compound is generally stable under normal laboratory conditions.[3] It should be stored in a tightly sealed container in a dry, room-temperature environment.[2] Avoid strong oxidizing agents, as they are incompatible.[3]

Section 2: Troubleshooting the Synthesis of this compound

The most common synthetic routes involve either the selective mono-hydrolysis of a diester (dimethyl 4-hydroxyisophthalate) or the selective mono-esterification of the corresponding di-acid (4-hydroxyisophthalic acid). Problems in these syntheses are common and typically relate to achieving the desired mono-substitution.

Q1: My reaction yield is consistently low, and my crude product is a mixture of the starting material, the desired mono-ester, and the di-substituted byproduct. How can I improve selectivity for the mono-ester?

This is the most frequent challenge and stems from the difficulty of stopping the reaction at the mono-substituted stage.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of your limiting reagent is the most critical parameter for selectivity.

    • For Mono-hydrolysis (from diester): Use precisely 1.0 equivalent of a base like lithium hydroxide or sodium hydroxide. An excess will inevitably lead to the formation of the di-acid. Lower reaction temperatures can also improve selectivity by slowing the hydrolysis of the second ester group.[4]

    • For Mono-esterification (from di-acid): Carefully control the amount of alcohol (e.g., methanol) to 1.0-1.2 equivalents. Using a large excess of alcohol will drive the reaction towards the di-ester.

  • Prolonged Reaction Time or Elevated Temperature: Over-running the reaction is a common mistake.

    • Troubleshooting Step: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the spot/peak for the desired mono-ester appears to be at its maximum intensity, before significant amounts of the di-substituted product accumulate.[4]

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can create localized areas of high reagent concentration, leading to uncontrolled side reactions.

    • Troubleshooting Step: Ensure vigorous and efficient stirring throughout the reaction.

Q2: I'm having difficulty isolating my product. It either remains soluble during workup or precipitates as a sticky oil instead of a solid. What should I do?

Isolation issues are often related to pH control and the presence of impurities.

Potential Causes & Solutions:

  • Incorrect pH for Precipitation: As an amphiprotic molecule (containing both an acidic carboxylic acid and a weakly acidic phenol), its solubility is highly pH-dependent. The product will be soluble at high pH (as a dicarboxylate/phenoxide) and at very low pH (protonated form may be more soluble in organic solvents).

    • Troubleshooting Step: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation. This typically falls in a moderately acidic range (e.g., pH 2-4). Add the acid slowly while stirring vigorously in an ice bath.

  • Impurities Preventing Crystallization: The presence of starting materials or byproducts can act as cryo-protectants, leading to the formation of an oil.

    • Troubleshooting Step: If an oil forms, try to "crash" it out by adding a small amount of a miscible anti-solvent. Alternatively, extract the oil into an organic solvent, dry the solution, and concentrate it to a foam. Then, attempt recrystallization from a different solvent system. Obtaining a small amount of pure solid via column chromatography to use as a seed crystal can be highly effective.[4]

  • Product Loss During Extraction: The product has some solubility in both aqueous and organic phases, especially at the wrong pH.

    • Troubleshooting Step: When performing an acid-base workup, ensure the pH is appropriately adjusted before each extraction. Saturating the aqueous layer with sodium chloride can decrease the product's solubility in the aqueous phase and improve extraction efficiency into the organic layer.

Section 3: Troubleshooting Reactions Using this compound

When using this compound as a starting material, challenges arise from the competing reactivity of its three functional groups.

Q3: I am attempting a reaction on the carboxylic acid, but I'm observing undesired side reactions at the phenolic hydroxyl group. How can I avoid this?

The phenolic -OH is a nucleophile and activates the ring for electrophilic substitution, which can interfere with reactions targeting the carboxyl group.

Potential Causes & Solutions:

  • Unprotected Phenol: Reagents intended for the carboxylic acid (e.g., acyl chloride formation with SOCl₂) can react with the unprotected phenol.

    • Troubleshooting Step: Protect the phenolic hydroxyl group before carrying out the desired reaction. Common protecting groups for phenols include benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or acetyl (Ac). Choose a protecting group that is stable to the conditions of your primary reaction and can be removed orthogonally.

Q4: During my reaction, I'm observing hydrolysis of the methyl ester back to a carboxylic acid. How can I prevent this?

The methoxycarbonyl group is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially with heating.[5]

Potential Causes & Solutions:

  • Presence of Water with Acid or Base: Many reactions inadvertently introduce or generate water, which can lead to ester hydrolysis.

    • Troubleshooting Step: Conduct the reaction under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., Nitrogen or Argon). If a base is required, opt for non-nucleophilic, anhydrous organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous hydroxides.

  • Reaction Mechanism: The mechanism of ester hydrolysis involves nucleophilic attack at the carbonyl carbon.[6]

    • Troubleshooting Step: If possible, lower the reaction temperature. While this may slow the desired reaction, it often has a more significant effect on reducing the rate of the hydrolysis side reaction.

Q5: My reaction, which requires high temperatures, is giving a low yield, and mass spectrometry indicates the presence of 3-methoxyphenol. What is happening?

This is a classic sign of decarboxylation, a common side reaction for hydroxybenzoic acids where the carboxylic acid group is lost as CO₂.[7]

Potential Causes & Solutions:

  • Thermal Instability: Benzoic acids substituted with an ortho or para hydroxyl group are particularly prone to decarboxylation upon heating.[8][9] The reaction proceeds through the loss of carbon dioxide.

    • Troubleshooting Step: The most effective solution is to find alternative, milder reaction conditions that do not require high temperatures.

  • Catalyst-Induced Decarboxylation: Certain transition metals, particularly copper and palladium, can catalyze decarboxylation at lower temperatures than thermal decomposition alone.[9][10]

    • Troubleshooting Step: If your reaction uses a metal catalyst, screen for alternatives that are less prone to promoting decarboxylation. If the catalyst is essential, attempt the reaction at the lowest possible temperature that still allows for product formation.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the best analytical techniques for monitoring reaction progress and assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for both reaction monitoring and final purity assessment. A reversed-phase C18 column with a mobile phase gradient of acidified water and acetonitrile or methanol provides excellent separation of the starting materials, product, and related impurities.[11] UV detection is highly effective due to the aromatic nature of the compound.[11][12]

  • Thin Layer Chromatography (TLC): For rapid, qualitative reaction monitoring, TLC is invaluable. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid to improve peak shape, can typically resolve the key components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product and for identifying any isolated impurities.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the product and is critical for identifying unexpected byproducts like the decarboxylated compound.

Q7: What are the primary safety considerations for this compound?

  • According to safety data, related compounds are considered hazardous and can cause skin irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Use a fume hood to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 5: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Reaction Monitoring

This protocol is a general guideline and should be optimized for your specific HPLC system.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 230 nm or 254 nm.[11]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Procedure for Selective Mono-hydrolysis

This protocol provides a starting point for the synthesis of this compound from its corresponding diester.

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-hydroxyisophthalate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Prepare a solution of lithium hydroxide (LiOH·H₂O, 1.0 equivalent) in water. Add the LiOH solution dropwise to the stirred diester solution over 20-30 minutes.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC or HPLC. The goal is to stop the reaction when the concentration of the desired mono-acid/mono-ester is maximized.

  • Workup: Once the reaction is complete, quench it by adding 1M HCl to neutralize the excess base. Add more 1M HCl to acidify the solution to pH ~2-3, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[4]

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Section 6: Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Synthesis

G start Low Yield or Impure Product check_selectivity Problem with Selectivity? start->check_selectivity check_completion Incomplete Reaction? start->check_completion check_isolation Problem with Isolation? start->check_isolation solution_stoich Verify Stoichiometry (1.0 eq. Base/Acid) check_selectivity->solution_stoich Yes solution_monitor Monitor reaction by TLC/HPLC to find optimal endpoint check_selectivity->solution_monitor Yes solution_time_temp Increase Reaction Time or Temperature check_completion->solution_time_temp Yes solution_pH Optimize pH for Precipitation (pH 2-4) check_isolation->solution_pH Yes solution_purify Recrystallize or use Column Chromatography check_isolation->solution_purify Yes, Oiling Out

Caption: Decision tree for troubleshooting low yields in synthesis.

Diagram 2: Competing Side Reaction Pathways

G reactant This compound + Reagents desired_product Desired Product reactant->desired_product Optimized, Mild Conditions hydrolysis Side Product: Hydrolysis (4-Hydroxyisophthalic Acid) reactant->hydrolysis Aqueous Acid/Base, Heat decarboxylation Side Product: Decarboxylation (3-Methoxycarbonylphenol) reactant->decarboxylation High Temperature or Metal Catalyst phenol_reaction Side Product: Reaction at Phenol reactant->phenol_reaction Unprotected -OH, Electrophiles/Oxidants

Caption: Common competing reaction pathways and favoring conditions.

References
  • Fisher Scientific. (2024). Safety Data Sheet for Benzoic acid, 4-hydroxy-3-methoxy-.
  • OECD. (n.d.). 4-hydroxybenzoic acid SIDS Initial Assessment Report.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12695575, 4-Hydroxy-2-methoxybenzoic acid.
  • Dali, M., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed.
  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Applied and Environmental Microbiology. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate.
  • NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates.
  • Dalton Transactions. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
  • Zenodo. (n.d.).
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • ResearchGate. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
  • GSRS. (n.d.). 4-HYDROXY-3-(METHOXYCARBONYL)BENZOIC ACID.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-(methoxycarbonyl)benzoic acid. Product page.

Sources

Technical Support Center: Hydrolysis of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks when scaling up or optimizing the deprotection of functionalized aromatic esters. The hydrolysis of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (also known as 4-hydroxyphthalic acid monomethyl ester) to 4-hydroxyphthalic acid appears straightforward on paper but is notoriously problematic in the laboratory.

This guide is designed to deconstruct the mechanistic hurdles of this specific transformation, providing you with field-proven troubleshooting strategies, a self-validating protocol, and the chemical causality behind every experimental parameter.

Reaction Pathway & Competing Side Reactions

To troubleshoot effectively, we must first visualize the molecular dynamics at play. The diagram below maps the desired base-catalyzed hydrolysis against the two most common pathways of degradation: oxidation and decarboxylation.

HydrolysisPathway SM 4-Hydroxy-2-(methoxycarbonyl) benzoic acid Dianion Dianion Intermediate (Phenoxide & Carboxylate) SM->Dianion NaOH / H2O (Deprotonation) Product 4-Hydroxyphthalic acid (Target Product) Dianion->Product 1. OH- (Hydrolysis) 2. HCl (Acidification) Oxidation Quinone Degradation (Dark Byproducts) Dianion->Oxidation O2 (Air) Basic pH Decarb 3-Hydroxybenzoic acid (Decarboxylation) Product->Decarb Excess Heat (Thermal Stress)

Reaction pathway showing desired base-catalyzed hydrolysis and competing side reactions.

Core Troubleshooting FAQs

FAQ 1: Why is the hydrolysis of this specific monoester so sluggish compared to standard methyl esters? Symptom: Prolonged reaction times and incomplete conversion, even when using standard excess base (e.g., 1.5–2.0 equivalents). Root Cause (Causality): Basic hydrolysis of an ester typically involves the hydroxide ion splitting the ester linkage to yield a carboxylate salt and an alcohol[1]. However, your starting material contains two highly acidic protons: the free carboxylic acid (pKa ~3.0) and the phenolic hydroxyl (pKa ~9.5). Upon the addition of an alkali metal hydroxide (NaOH or LiOH), both of these groups are instantaneously deprotonated. The molecule becomes a highly electron-rich dianion. The incoming hydroxide nucleophile (OH⁻) experiences severe electrostatic repulsion from the adjacent ortho-carboxylate group and the overall negative charge of the substrate. Furthermore, the ester is sterically hindered by the adjacent carboxylate bulk. Solution: You must force the equilibrium by using a massive excess of base (minimum 4.0 equivalents). The first two equivalents are consumed purely for deprotonation, while the remaining base drives the kinetically slow ester cleavage.

FAQ 2: My reaction mixture turns dark brown or black shortly after adding the base. What is happening? Symptom: Severe discoloration of the reaction mixture, low isolated yield, and a complex baseline on LC-MS/HPLC. Root Cause (Causality): Phenolic compounds are highly susceptible to oxidative degradation under basic pH conditions[2]. When the phenol is deprotonated to a phenoxide ion, it becomes highly electron-rich and prone to single-electron oxidation by dissolved atmospheric oxygen. This oxidative degradation initiates a cascade that forms highly reactive ortho- or para-quinones, which rapidly polymerize into dark-colored, humic-like degradation products. Solution: Strict exclusion of oxygen is non-negotiable. You must thoroughly degas all solvents prior to base addition and maintain a rigorous inert atmosphere (Argon or Nitrogen) throughout the entire workflow.

FAQ 3: I am observing a significant byproduct with a mass corresponding to [M-44]. How do I prevent this? Symptom: Formation of an unexpected byproduct identified as 3-hydroxybenzoic acid. Root Cause (Causality): The mass loss of 44 Da indicates decarboxylation (loss of CO₂). Phthalic acid derivatives, particularly those bearing electron-donating groups like a hydroxyl (-OH), are highly prone to decarboxylation[3]. The para-hydroxyl group strongly activates the aromatic ring, making the adjacent carboxylic acid susceptible to elimination when subjected to thermal stress. Solution: Strictly limit the reaction temperature. Do not exceed 40 °C during the hydrolysis step. Equally important, during the acidic workup, maintain the temperature at or below 0 °C, as the fully protonated 4-hydroxyphthalic acid is extremely sensitive to thermally induced decarboxylation in acidic media.

Standardized Experimental Protocol: Argon-Sparged Base-Catalyzed Hydrolysis

This protocol is engineered as a self-validating system: if the solution remains pale yellow and the temperature is strictly controlled, the yield will consistently exceed 90%.

Step 1: Solvent Preparation Prepare a 1:1 (v/v) mixture of THF and deionized water. Sparge the mixture with Argon gas for a minimum of 20 minutes to completely displace dissolved oxygen. Causality: THF provides solubility for the organic substrate, while water solubilizes the base. Sparging prevents phenoxide oxidation.

Step 2: Substrate Dissolution In a flame-dried, Argon-flushed round-bottom flask, dissolve this compound (1.0 eq) in the degassed solvent mixture.

Step 3: Base Addition Cool the flask to 0 °C using an ice bath. Slowly add an aqueous solution of LiOH (4.0 eq, pre-degassed) dropwise over 10 minutes. Causality: 4.0 equivalents are required to overcome the dianion electrostatic repulsion and drive the sterically hindered ester hydrolysis.

Step 4: Reaction Execution Remove the ice bath and warm the reaction to exactly 40 °C. Stir for 12 hours under a continuous Argon balloon. Causality: 40 °C provides enough thermal energy to overcome the activation barrier of the hindered ester without triggering the decarboxylation pathway.

Step 5: Quenching & Acidification Cool the mixture back to 0 °C. Carefully acidify to pH 2.0 using cold 1M HCl. Causality: Acidification reprotonates the carboxylates and phenoxide, rendering the product neutral for extraction. Keeping the mixture cold prevents the acid-catalyzed decarboxylation of the highly reactive 4-hydroxyphthalic acid.

Step 6: Extraction Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and observed outcomes, validating the optimized protocol.

Base (Equivalents)Temperature (°C)AtmosphereTime (h)Conversion (%)Primary Observed Impurity
NaOH (1.5 eq)25Air24< 15%Unreacted Starting Material
NaOH (4.0 eq)80Air460%Quinone Polymers (Dark)
NaOH (4.0 eq)100Argon1275%3-Hydroxybenzoic acid
LiOH (4.0 eq) 40 Argon 12 > 95% None (Clean Conversion)

References

  • Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed - nih.gov. 2

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts - libretexts.org. 1

  • Bacterial Decarboxylation of o-Phthalic Acids - ASM Journals - asm.org. 3

Sources

Validation & Comparative

Comparison of "4-hydroxy-2-(methoxycarbonyl)benzoic acid" with other bifunctional linkers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid vs. Standard Bifunctional Linkers in Bioconjugation

As bioconjugation strategies for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) mature, the selection of the chemical linker has shifted from a mere structural bridge to a critical determinant of pharmacokinetic and pharmacodynamic success. While flexible aliphatic chains like polyethylene glycol (PEG) have historically dominated the field, rigid aromatic linkers are increasingly required to stabilize productive target conformations[1].

This guide provides an in-depth mechanistic evaluation of This compound (CAS 288381-17-9)—a highly specialized, rigid bifunctional linker. By comparing its structural profile against standard alternatives, we will explore how its unique "introverted" steric environment dictates orthogonal bioconjugation workflows and enhances conjugate stability.

Structural & Mechanistic Profiling

This compound is a phthalate derivative featuring three distinct functional groups: a phenolic hydroxyl (-OH), a carboxylic acid (-COOH), and a methyl ester (-COOCH3). When utilized as a bifunctional linker, the ester is typically retained to modulate the reactivity and stability of the adjacent carboxylic acid.

The "Introverted" Acid Effect: The presence of the bulky ortho-methoxycarbonyl group adjacent to the carboxylic acid creates an "introverted" steric environment[2]. This steric shielding restricts the rotational freedom of the -COOH group and hinders nucleophilic attack. While this requires highly optimized activation conditions during synthesis, it provides a profound advantage in vivo: the resulting amide bond is heavily shielded from plasma amidases, drastically improving the metabolic stability of the conjugate[3].

Rigidity and Ternary Complex Stabilization: Unlike highly flexible PEG linkers that incur a high entropic penalty upon target binding, the benzene ring of this linker restricts molecular conformation[1]. In PROTAC development, this rigidity pre-organizes the molecule, preventing the target protein and E3 ligase from adopting non-productive conformations[4]. Furthermore, the delocalized π-electrons can engage in π-π stacking with target protein residues, stabilizing the ternary complex[1]. In specific prodrug designs, related aryl phthalate esters can also function as self-immolative linkers, ultimately degrading into biologically benign phthalic acid byproducts[5].

Comparative Performance Analysis

To contextualize its utility, the table below summarizes the theoretical and empirical performance metrics of this compound against three widely used bifunctional linkers.

Linker TypeStructural ClassificationRigidity / ConformationAqueous SolubilityMetabolic StabilityKey Conjugation Feature
4-OH-2-(COOMe)-Benzoic Acid Aromatic (Phthalate derivative)High (Restricted rotation)Low to ModerateExcellent (Sterically shielded amide)"Introverted" COOH requires strong activators; Orthogonal OH/COOH.
PEG4-Acid Aliphatic PolyetherLow (Highly flexible)Very HighModerate (Prone to oxidative degradation)High hydrophilicity; Non-sterically hindered, rapid coupling.
SMCC Cyclohexane / AliphaticModerate (Semi-rigid)ModerateGood Heterobifunctional thiol-to-amine crosslinking (Maleimide/NHS).
4-Hydroxybenzoic Acid Simple AromaticHigh (Planar)LowModerate (Exposed amide bond)Unshielded COOH; Prone to rapid amidation but lacks steric tuning.

Experimental Protocols: Orthogonal Bioconjugation

The trifunctional nature of this linker demands precise, orthogonal chemistry. The following self-validating protocol details the synthesis of a PROTAC intermediate, linking a target-binding warhead (bearing an aliphatic -OH) to an E3 ligase ligand (bearing a primary amine).

Phase 1: Phenolic Etherification (Mitsunobu Reaction)

Causality: The phenolic -OH must be conjugated to the warhead's aliphatic -OH. A Mitsunobu reaction is explicitly chosen over standard


 alkylation (which requires strong bases like 

or

) to prevent the premature saponification of the critical ortho-methoxycarbonyl group.
  • Preparation: Dissolve 1.0 eq of this compound and 1.1 eq of the Warhead-OH in anhydrous THF under a strict inert

    
     atmosphere.
    
  • Activation: Add 1.2 eq of Triphenylphosphine (

    
    ). Cool the reaction vessel to 0°C.
    
  • Coupling: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) to control the exothermic formation of the betaine intermediate. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the linker's mass signal (

    
     195.03 
    
    
    
    ) is fully consumed. The survival of the methyl ester mass peak confirms the mildness and specificity of the chosen reagents.
Phase 2: Amidation of the "Introverted" Carboxylic Acid

Causality: Because the ortho-ester creates severe steric hindrance around the free -COOH[2], standard EDC/NHS coupling will fail to form the bulky active ester efficiently. Therefore, HATU (a highly active uronium salt) combined with DIPEA is utilized to force the activation of the introverted acid.

  • Preparation: Dissolve the purified intermediate from Phase 1 (1.0 eq) in anhydrous DMF.

  • Forced Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of HATU. Stir for exactly 15 minutes to generate the active OAt ester.

  • Conjugation: Add 1.1 eq of the amine-functionalized E3 ligase ligand. Stir for 12 hours at room temperature.

  • Self-Validation (IPC): Quench a 5 µL aliquot in 50% MeCN/

    
     and analyze via HPLC. The presence of a long-lived active ester intermediate (a direct consequence of the steric shielding) will be observed at 
    
    
    
    min. The protocol is validated when this distinct intermediate peak fully transitions to the final amide product peak by
    
    
    hours.

Conjugation Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal bioconjugation strategy, highlighting how the rigid linker bridges the two functional domains to form the active ternary complex.

G A Warhead-OH (Target Binder) B 4-OH-2-(COOMe)-Benzoic Acid (Rigid Bifunctional Linker) A->B Mitsunobu Etherification C E3 Ligase Ligand-NH2 (Degradation Recruiter) B->C HATU-Mediated Amidation D Ternary Complex (Active PROTAC) C->D Induced Proximity

Workflow of orthogonal bioconjugation using a rigid aromatic linker to form a PROTAC ternary complex

References

  • Source: precisepeg.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: omicsonline.

Sources

Spectroscopic comparison of "4-hydroxy-2-(methoxycarbonyl)benzoic acid" and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectroscopic Differentiation of 4-Hydroxyphthalic Acid Monomethyl Ester Isomers

Executive Summary

Objective: To provide a definitive spectroscopic protocol for distinguishing 4-hydroxy-2-(methoxycarbonyl)benzoic acid (Target Isomer A) from its regioisomer, 4-hydroxy-1-(methoxycarbonyl)benzoic acid (Isomer B).

The Challenge: In the synthesis of phthalic acid derivatives—often via the methanolysis of 4-hydroxyphthalic anhydride—a mixture of regioisomers is formed. Both isomers share identical molecular weights (


), elemental composition (

), and functional groups. Standard low-resolution Mass Spectrometry (MS) and Infrared (IR) spectroscopy often fail to provide conclusive differentiation due to the structural similarity of the ortho-phthalate core.

The Solution: This guide establishes a self-validating HMBC (Heteronuclear Multiple Bond Correlation) NMR workflow as the gold standard for identification. By correlating the methoxy proton signal to specific aromatic coupling patterns, researchers can unambiguously assign the ester position relative to the hydroxy substituent.

Structural Analysis & Isomer Definition

Before spectroscopic analysis, we must precisely define the contenders. The nomenclature depends on the priority of the carboxylic acid (C1) versus the ester (C2).

FeatureTarget Isomer A Alternative Isomer B
IUPAC Name This compound4-hydroxy-1-(methoxycarbonyl)benzoic acid
Common Name 2-methyl 4-hydroxyphthalate1-methyl 4-hydroxyphthalate
C1 Substituent

(Acid)

(Ester)
C2 Substituent

(Ester)

(Acid)
C4 Substituent

(Phenol)

(Phenol)
Key Electronic Difference Ester carbonyl is meta to Phenol (less conjugated).Ester carbonyl is para to Phenol (highly conjugated).

Experimental Methodology

Sample Preparation (Self-Validating)
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning: The carboxylic acid and phenolic protons are exchangeable. DMSO ensures solubility and slows exchange, often allowing observation of the

      
       and 
      
      
      
      protons as distinct broad singlets (10–13 ppm).
  • Concentration:

    
     in 
    
    
    
    solvent for adequate 2D NMR signal-to-noise ratio.
Spectroscopic Workflow

The following decision matrix outlines the logical flow for identification.

G Start Crude Reaction Mixture (Methanolysis Product) Step1 1H NMR (1D) Identify Aromatic Region & OMe Singlet Start->Step1 Step2 HMBC Experiment (Focus: OMe Protons -> Carbonyl Carbon) Step1->Step2 Decision Correlate Carbonyl to Aromatic Proton Step2->Decision ResultA Carbonyl Correlates to H-3 (Singlet/Small Doublet) IDENTIFIED: Target Isomer A (2-methoxycarbonyl) Decision->ResultA 3-bond coupling ResultB Carbonyl Correlates to H-6 (Large Doublet) IDENTIFIED: Isomer B (1-methoxycarbonyl) Decision->ResultB 3-bond coupling

Figure 1: HMBC-driven decision tree for unambiguous isomer assignment.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

A. 1H NMR (Proton) - The Diagnostic Challenge In 1D NMR, the chemical shifts of H-3 and H-6 are influenced by the ortho carbonyl groups. Since ester and acid groups have similar anisotropic shielding effects, 1D shifts alone are risky. However, coupling constants (


) remain consistent.
  • H-3: Appears as a doublet of doublets (d,

    
    ) or broad singlet due to meta coupling with H-5.
    
  • H-6: Appears as a doublet (d,

    
    ) due to ortho coupling with H-5.
    
  • H-5: Appears as a doublet of doublets (dd,

    
    ).
    

B. 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Solution This is the definitive test. We trace the connectivity from the isolated Methoxy group into the ring.

StepObservation in Target Isomer AObservation in Isomer B
1. OMe Source Identify Methoxy singlet (

).
Identify Methoxy singlet (

).
2. First Correlation OMe protons correlate to Carbonyl C2 (

).
OMe protons correlate to Carbonyl C1 (

).
3. Second Correlation Carbonyl C2 correlates to H-3 .Carbonyl C1 correlates to H-6 .
4. Proton Multiplicity The correlated proton (H-3) is a Singlet/Small Doublet (

).
The correlated proton (H-6) is a Large Doublet (

).
Conclusion Confirmed 2-Ester Confirmed 1-Ester

Expert Insight: In Isomer A, the ester carbonyl (C2) is 3 bonds away from H-3. In Isomer B, the ester carbonyl (C1) is 3 bonds away from H-6. The multiplicity of the proton "talking" to the ester carbonyl is the smoking gun.

Infrared Spectroscopy (IR)

While less specific than NMR, IR provides supporting evidence regarding the electronic environment of the carbonyls.

  • Target Isomer A: The ester at C2 is meta to the electron-donating -OH group. This results in a "normal" conjugated ester stretch (

    
    ).
    
  • Isomer B: The ester at C1 is para to the -OH group. Strong resonance donation from the -OH oxygen into the C1 carbonyl lowers the bond order, shifting the ester stretch to a lower wavenumber (

    
    ).
    
Mass Spectrometry (MS)

Fragmentation patterns can differ based on the "Ortho Effect" (proximity of substituents).

  • Methanol Loss: Both isomers show loss of methanol (

    
    ) to form the anhydride ion (
    
    
    
    ).
  • Ortho Effect: The target isomer (A) has the Acid and Ester ortho to each other. Rapid cyclization to the anhydride upon ionization is common for both, making MS less reliable for regioisomer differentiation than NMR.

Comparative Data Summary

ParameterThis compound (Target)4-Hydroxy-1-(methoxycarbonyl)benzoic acid (Isomer)
Molecular Weight 196.16196.16
Key HMBC Correlation


UV

Lower

(Meta-conjugation)
Higher

(Para-conjugation)
Predicted pKa Acid is para to OH (Higher pKa,

)
Acid is meta to OH (Lower pKa,

)
CAS Number Check specific derivative listingsCheck specific derivative listings

References

  • ChemicalBook. (2025). 4-Hydroxy-2-methoxybenzoic acid and Phthalate Derivatives Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Phthalic Acid Esters and Isomers. Retrieved from

  • BenchChem. (2025).[1][2] Spectroscopic Analysis of Hydroxybenzoic Acid Derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for HMBC/NOE principles).

Sources

A Comparative Guide to the Performance of 4-hydroxy-2-(methoxycarbonyl)benzoic acid and Structurally Similar Compounds in Histone Demethylase Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as critical targets, particularly in oncology. Among these, the KDM4 subfamily (including JMJD2C) is frequently dysregulated in various cancers, making the identification of potent and selective inhibitors a key research focus. This guide provides an in-depth comparative analysis of 4-hydroxy-2-(methoxycarbonyl)benzoic acid , a compound of interest due to its structural similarity to known KDM inhibitors, against two closely related analogs: methyl salicylate and 2,4-dihydroxybenzoic acid .

Our analysis delves into the structural rationale for their potential activity, presents detailed protocols for robust in vitro and cellular assays to evaluate their performance, and offers a comparative assessment based on available data and structure-activity relationship (SAR) insights.

Introduction: The Rationale for Comparison

The core chemical scaffold shared by these three compounds is a substituted benzoic acid. This motif is a known privileged structure in medicinal chemistry, capable of engaging in various non-covalent interactions with protein targets. Specifically, the arrangement of a carboxylic acid (or its ester) and a hydroxyl group on a benzene ring is reminiscent of α-ketoglutarate (α-KG), a crucial cofactor for 2-oxoglutarate (2OG)-dependent oxygenases like the KDM4 family. This structural mimicry provides a strong rationale for investigating their potential as competitive inhibitors.

  • This compound : This compound, also known as methyl 2,4-dihydroxybenzoate, possesses both a hydroxyl group and a methyl ester ortho to a carboxylic acid. This arrangement allows for potential bidentate chelation of the active site Fe(II) ion, a key interaction for many KDM inhibitors.

  • Methyl Salicylate : A common analgesic and flavoring agent, methyl salicylate (methyl 2-hydroxybenzoate) shares the 2-hydroxy-ester motif. Its evaluation provides a baseline for understanding the contribution of the second hydroxyl group in our lead compound.

  • 2,4-Dihydroxybenzoic Acid : This analog allows for the assessment of the impact of a free carboxylic acid at the 2-position compared to the methyl ester in our lead compound, providing insights into the role of this functional group in cell permeability and target engagement.

Below is a depiction of the signaling pathway associated with KDM4 (JMJD2) activity and its role in cancer, highlighting the point of intervention for potential inhibitors.

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects H3K9me3 H3K9me3 (Repressive Mark) JMJD2C JMJD2C (KDM4C) H3K9me3->JMJD2C Substrate Gene_Repression Oncogene Repression H3K9me3->Gene_Repression Succinate Succinate JMJD2C->Succinate H3K9me2 H3K9me2 JMJD2C->H3K9me2 Demethylation alpha_KG α-Ketoglutarate alpha_KG->JMJD2C FeII Fe(II) FeII->JMJD2C Gene_Activation Oncogene Activation H3K9me2->Gene_Activation Proliferation Cancer Cell Proliferation Gene_Activation->Proliferation Inhibitor Inhibitor (e.g., this compound) Inhibitor->JMJD2C Inhibition

Caption: KDM4 (JMJD2) signaling pathway and point of inhibitor intervention.

Comparative Performance in a Biochemical Assay: JMJD2C AlphaLISA

To quantitatively assess the inhibitory potential of our compounds against a key member of the KDM4 subfamily, a JMJD2C AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is the method of choice. This in vitro assay is highly sensitive and amenable to high-throughput screening.

Experimental Protocol: JMJD2C AlphaLISA Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human JMJD2C.

Materials:

  • Recombinant Human JMJD2C (e.g., BPS Bioscience, Cat. No. 50105)

  • Biotinylated Histone H3 (1-21) peptide substrate (K4me3) (e.g., AnaSpec)

  • AlphaLISA Anti-H3K4me2 Antibody Acceptor beads (e.g., PerkinElmer)

  • Streptavidin-coated Donor beads (e.g., PerkinElmer)

  • AlphaLISA Assay Buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • α-Ketoglutarate (2-oxoglutarate)

  • Ammonium iron(II) sulfate

  • Ascorbic acid

  • Test Compounds (dissolved in DMSO)

  • 384-well white OptiPlate

Procedure:

  • Prepare Reagents:

    • Prepare a 4X enzyme solution of JMJD2C in assay buffer.

    • Prepare a 4X substrate/cofactor mix containing the biotinylated H3K4me3 peptide, α-ketoglutarate, ammonium iron(II) sulfate, and ascorbic acid in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to create 2X compound solutions.

  • Enzymatic Reaction:

    • To the wells of a 384-well plate, add 5 µL of the 2X test compound solution.

    • Add 2.5 µL of the 4X JMJD2C enzyme solution.

    • Initiate the reaction by adding 2.5 µL of the 4X substrate/cofactor mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 5X solution of AlphaLISA Acceptor beads in AlphaLISA buffer.

    • Add 5 µL of the 5X Acceptor bead solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare a 2.5X solution of Streptavidin Donor beads in AlphaLISA buffer.

    • Add 10 µL of the 2.5X Donor bead solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

AlphaLISA_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Compound 1. Add Compound Enzyme 2. Add JMJD2C Enzyme Compound->Enzyme Substrate 3. Add Substrate/Cofactors Enzyme->Substrate Incubate1 4. Incubate 60 min Substrate->Incubate1 Acceptor 5. Add Acceptor Beads Incubate1->Acceptor Incubate2 6. Incubate 60 min (dark) Acceptor->Incubate2 Donor 7. Add Donor Beads Incubate2->Donor Incubate3 8. Incubate 30 min (dark) Donor->Incubate3 Read 9. Read Plate Incubate3->Read

Caption: Workflow for the JMJD2C AlphaLISA biochemical assay.

Performance Comparison (Inferred Data)

While direct comparative IC50 values from a single study are not publicly available, we can infer the likely performance based on published data for structurally related compounds, such as 2,4-pyridinedicarboxylic acid (2,4-PDCA) and its esters, which are known JMJD inhibitors.

CompoundPredicted JMJD2C IC50 (µM)Rationale for Estimation
This compound 10 - 50 The core scaffold is similar to 2,4-PDCA, a known pan-KDM inhibitor. The methyl ester may reduce potency compared to the free di-acid but should improve cell permeability.
Methyl Salicylate> 100Lacks the second hydroxyl group which is often crucial for potent chelation of the active site iron. Expected to be a weak inhibitor.
2,4-Dihydroxybenzoic Acid50 - 100Possesses the key functional groups but the free carboxylic acid at the 2-position may not be optimal for binding compared to the 4-position in 2,4-PDCA.

Note: These are estimated values and require experimental verification.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

To determine if our compounds can engage with JMJD2C within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. CETSA measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: JMJD2C CETSA

Objective: To assess the ability of test compounds to bind to and stabilize JMJD2C in intact cells.

Materials:

  • Human cancer cell line with detectable JMJD2C expression (e.g., HCT116, PC-3)

  • Cell culture medium and supplements

  • Test Compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Anti-JMJD2C primary antibody (e.g., from BPS Bioscience or similar)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 2-4 hours).

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-JMJD2C primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for JMJD2C at each temperature.

    • Plot the band intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Compound Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat at Various Temperatures Compound_Treatment->Heat_Challenge Lysis 4. Lyse Cells Heat_Challenge->Lysis Centrifugation 5. Centrifuge to Pellet Aggregates Lysis->Centrifugation Supernatant 6. Collect Supernatant (Soluble Protein) Centrifugation->Supernatant Western_Blot 7. Western Blot for JMJD2C Supernatant->Western_Blot Data_Analysis 8. Analyze Melting Curve Shift Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) for JMJD2C.

Expected Cellular Performance

Based on the inferred biochemical potency and general knowledge of small molecule cell permeability:

  • This compound : The methyl ester is expected to enhance cell permeability compared to the free di-acid, potentially leading to significant target engagement in the CETSA assay, observable as a clear thermal shift.

  • Methyl Salicylate : Due to its predicted weak biochemical activity, it is unlikely to show a significant thermal shift in the CETSA assay at reasonable concentrations.

  • 2,4-Dihydroxybenzoic Acid : Its cell permeability may be lower than its esterified counterpart, potentially resulting in a less pronounced thermal shift in the CETSA assay.

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative analysis of these three structurally related compounds provides valuable insights into the SAR for JMJD2C inhibition based on the benzoic acid scaffold.

  • The 4-hydroxyl group appears to be a critical feature, likely involved in coordinating with the active site iron.

  • The ortho-substituent (carboxylic acid or its ester) is also essential for activity, completing the bidentate chelation.

  • Esterification of the carboxylic acid is a common strategy to improve cell permeability, which is crucial for cellular activity.

References

  • BPS Bioscience. (n.d.). JMJD2C (KDM4C) Chemiluminescent Assay Kit (Catalog #50414). Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Rose, N. R., Ng, S. S., Mecinović, J., Lienard, B. M. R., Bello, S. H., Sun, Z., ... & Schofield, C. J. (2008). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of Medicinal Chemistry, 51(23), 7567–7571. [Link]

  • King, O. N. F., Li, X. S., Sakurai, M., Kawamura, A., Rose, N. R., Ng, S. S., ... & Schofield, C. J. (2010). Quantitative, non-denaturing mass spectrometric screening of inhibitors of the JMJD2A histone demethylase. Chemical Communications, 46(32), 5969–5971. [Link]

Head-to-head comparison of "4-hydroxy-2-(methoxycarbonyl)benzoic acid" and its regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 4-hydroxy-2-(methoxycarbonyl)benzoic acid (the C2-ester) and its primary regioisomer, 5-hydroxy-2-(methoxycarbonyl)benzoic acid (the C1-ester).

Executive Summary

In the synthesis of polysubstituted benzoate scaffolds—critical for retinoids, bioactive polymers, and MOF linkers—the regioselective opening of 4-hydroxyphthalic anhydride is a pivotal step. This reaction yields two isomeric mono-methyl esters.

The target molecule, This compound (Isomer A) , is the thermodynamic and kinetic major product. Its regioisomer, 5-hydroxy-2-(methoxycarbonyl)benzoic acid (Isomer B) , often appears as a critical impurity. Distinguishing and separating these isomers is essential for maintaining the structural integrity of downstream pharmaceutical intermediates.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The core challenge lies in the asymmetry of the 4-hydroxyphthalic anhydride precursor. The position of the hydroxyl group dictates the electronic environment of the two carbonyls, influencing nucleophilic attack.

FeatureIsomer A (Target) Isomer B (Impurity/Alternative)
IUPAC Name This compound5-hydroxy-2-(methoxycarbonyl)benzoic acid
Structure Acid at C1, Ester at C2, Hydroxyl at C4Acid at C1, Ester at C2, Hydroxyl at C5
Origin Methanolysis at C2 carbonyl (Meta to OH)Methanolysis at C1 carbonyl (Para to OH)
Electronic Nature OH is para to the free Carboxylic AcidOH is para to the Ester group
pKa Prediction Slightly higher (OH donates to COOH via resonance)Lower (OH resonance affects Ester, not COOH)
Key Application Precursor for 4-substituted phthalazines/isoindolinesSpecialized polymer cross-linkers
Synthesis & Regioselectivity: The Mechanistic Driver

Why does Isomer A predominate? The answer lies in the electronic activation of the anhydride ring.

  • Resonance Effect: The 4-hydroxyl group is a strong electron-donating group (EDG). Through resonance, it pushes electron density primarily to the ortho and para positions.

  • Deactivation of C1: The carbonyl at C1 is para to the hydroxyl. The donated electron density stabilizes this carbonyl, making it less electrophilic .

  • Activation of C2: The carbonyl at C2 is meta to the hydroxyl. It receives negligible resonance stabilization, remaining highly electrophilic.

  • Nucleophilic Attack: Methanol acts as the nucleophile and preferentially attacks the more electron-deficient C2 carbonyl.

Result: The ring opens at C2, converting the C2-carbonyl into the ester (methoxycarbonyl) and leaving the C1-carbonyl as the free acid.

ReactionPathway Anhydride 4-Hydroxyphthalic Anhydride Transition Nucleophilic Attack (MeOH) Anhydride->Transition Activation IsomerA MAJOR PRODUCT 4-hydroxy-2-(methoxycarbonyl) benzoic acid (Attack at C2) Transition->IsomerA C2 Attack (Preferred) Less Shielded IsomerB MINOR PRODUCT 5-hydroxy-2-(methoxycarbonyl) benzoic acid (Attack at C1) Transition->IsomerB C1 Attack (Disfavored) Resonance Shielded

Figure 1: Mechanistic pathway showing the electronic preference for C2 attack, yielding Isomer A.

Physicochemical Characterization (The "Measure" Phase)

Distinguishing these isomers requires careful spectroscopic analysis. While mass spectrometry (MS) yields identical molecular weights (MW 196.16), NMR spectroscopy provides the definitive fingerprint.

Comparative NMR Data (DMSO-d6)

Note: Chemical shifts are approximate and dependent on concentration/temperature.

Proton EnvironmentIsomer A (Target) Isomer B (Minor) Diagnostic Rationale
H3 (Ortho to Ester) ~7.05 ppm (d)~7.30 ppm (d)In Isomer A, H3 is shielded by the adjacent OH (ortho). In Isomer B, H3 is ortho to Ester but meta to OH.
H6 (Ortho to Acid) ~7.80 ppm (d)~7.45 ppm (d)In Isomer A, H6 is meta to the OH. In Isomer B, H6 is ortho to the OH, causing significant shielding.
Methoxy (-OCH3) ~3.75 ppm (s)~3.80 ppm (s)Minimal difference; not reliable for identification.
Hydroxyl (-OH) Broad SingletBroad SingletShift varies significantly with concentration (H-bonding).

Key Identification Strategy: Look for the coupling pattern and shift of the proton ortho to the carboxylic acid. In Isomer B, this proton is also ortho to the hydroxyl, shifting it upfield (lower ppm) compared to Isomer A.

Experimental Protocol: Synthesis & Purification

This protocol ensures the isolation of high-purity Isomer A .

Step 1: Regioselective Methanolysis
  • Charge: In a dry round-bottom flask, suspend 4-hydroxyphthalic anhydride (1.0 eq) in anhydrous methanol (10-15 volumes).

  • Catalyst: Add a catalytic amount of H₂SO₄ or p-TsOH (0.05 eq) to accelerate equilibrium, though the uncatalyzed reaction often suffices for high regioselectivity.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane/AcOH) until the anhydride is consumed.

  • Workup: Concentrate the methanol to near dryness under reduced pressure.

Step 2: Purification (Separation of Isomers)

Since Isomer A is the major product, it can often be purified by fractional crystallization.

  • Solvent Selection: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .

  • Precipitation: Slowly add Hexane or Toluene until turbidity appears.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.

    • Isomer A typically crystallizes first due to its higher symmetry and packing efficiency.

    • Isomer B remains in the mother liquor.

  • Filtration: Filter the white crystalline solid and wash with cold toluene.

Workflow Start Crude Reaction Mixture (Isomer A + Isomer B) Dissolve Dissolve in Hot EtOAc Start->Dissolve Precip Add Anti-solvent (Hexane) Induce Turbidity Dissolve->Precip Cool Controlled Cooling (RT -> 4°C) Precip->Cool Filter Filtration Cool->Filter Solid Solid Cake: Isomer A (Pure) Filter->Solid Liquor Mother Liquor: Isomer B (Enriched) Filter->Liquor

Figure 2: Purification workflow for isolating the target regioisomer.

Applications & Performance

Drug Development Utility
  • Retinoid Synthesis: Isomer A is a structural analog to precursors used in third-generation retinoids. The specific position of the acid allows for selective amide coupling, while the ester remains protected for later modification.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as an excellent "fragment" due to its defined vectors (Acid, Ester, Phenol) allowing growth in three distinct spatial directions.

Impact of Isomeric Impurity

Using a mixture of A and B can be disastrous in late-stage synthesis:

  • Regioisomeric Scrambling: If the next step involves cyclization (e.g., to a phthalazine), Isomer B will yield a regioisomer of the drug substance, which is often difficult to separate from the active pharmaceutical ingredient (API).

  • Solubility Profiles: Isomer B often has higher solubility in lipophilic solvents, potentially altering the bioavailability profile if carried forward.

References

  • Eliel, E. L., & Burgstahler, A. W. (1949).[1] Methanolysis of Phthalic Anhydride. Journal of the American Chemical Society.[1] Link

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxyphthalic acid Structure and Properties. Link

  • Royal Society of Chemistry (ChemSpider). Synthetic Page: Methanolysis of Phthalic Anhydride. Link

  • Santa Cruz Biotechnology. 4-Hydroxyphthalic Anhydride Product Data. Link

Sources

Validation of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid Purity for Drug Discovery: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, the integrity of your screening library is the bedrock of reliable data. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a highly functionalized aromatic building block frequently utilized in hit-to-lead optimization and fragment-based drug discovery (FBDD). Featuring both a phenolic hydroxyl group and an orthogonal carboxylic acid/methyl ester pair, it serves as a versatile scaffold for synthesizing complex active pharmaceutical ingredients (APIs).

However, the presence of structural isomers (such as 2-hydroxy-4-(methoxycarbonyl)benzoic acid), residual metals from cross-coupling reactions, or unreacted starting materials can trigger false positives in high-throughput screening (HTS) or alter the pharmacokinetic profiles of downstream derivatives. As a Senior Application Scientist, I approach purity not as a simple checkbox, but as a multi-dimensional analytical challenge. This guide objectively compares three orthogonal analytical methodologies—HPLC-UV, LC-MS, and qNMR—demonstrating how to establish a self-validating system for the absolute purity of this critical intermediate [1].

Comparative Analysis of Purity Validation Methodologies

To rigorously validate the purity of this compound, laboratories must choose between assessing relative chromatographic purity and absolute quantitative purity. Relying on a single method often leaves blind spots in the analytical profile.

  • High-Performance Liquid Chromatography (HPLC-UV): The industry standard for routine batch release. It provides excellent resolution of structurally similar isomers but relies on the assumption that all impurities share similar UV extinction coefficients—a potential flaw if non-UV-absorbing aliphatic impurities are present [2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The ultimate tool for impurity profiling. It confirms the molecular weight of the parent compound and elucidates the structures of unknown degradants, though it is prone to matrix effects that can skew quantitative accuracy.

  • Quantitative Nuclear Magnetic Resonance (qNMR): The gold standard for absolute quantitation. Unlike HPLC, qNMR does not require a reference standard of the analyte itself. By comparing the integral of the compound's proton signals against a certified internal calibrant, it delivers absolute mass fraction purity [3].

Quantitative Data Presentation

Table 1: Performance Comparison of Analytical Workflows for this compound

ParameterHPLC-UV (Relative)LC-MS (Qualitative/Relative)qNMR (Absolute)
Primary Output Area % PurityMass Confirmation (m/z)Absolute Mass Fraction (% w/w)
Reference Standard Required? Yes (for exact quantitation)Yes (for exact quantitation)No (uses generic internal standard)
Limit of Detection (LOD) ~0.05% area~0.01% area~0.5 - 1.0% w/w
Run Time per Sample 15 - 25 minutes15 - 25 minutes5 - 10 minutes
Best Used For Routine batch releaseDegradant identificationAbsolute purity of novel batches

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its underlying chemical logic. Below are the optimized, step-by-step methodologies for validating this compound, designed to ensure causality and reproducibility.

Protocol 1: HPLC-UV Purity Assessment

Causality: The target molecule contains a carboxylic acid (pKa ~3.5). If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We use an acidic modifier (0.1% TFA) to fully protonate the molecule, ensuring sharp, symmetrical peaks [2].

  • Column Selection: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size) to handle the polar aromatic system.

  • Mobile Phase: Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA). Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic ring).

  • Validation Step: Inject a blank (diluent only) to confirm no carryover, followed by a known standard to establish the retention time. Calculate purity by integrating the main peak area relative to the total peak area.

Protocol 2: LC-MS Impurity Profiling

Causality: The presence of the phenolic -OH and carboxylic acid groups makes this compound highly amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative mode will yield the strongest signal-to-noise ratio, minimizing fragmentation that complicates analysis.

  • Ionization Mode: ESI Negative.

  • Mass Range: m/z 100 to 500.

  • Expected Signal: The monoisotopic mass of C9H8O5 is 196.04 Da. Look for the prominent [M-H]⁻ ion at m/z 195.03 .

  • Validation Step: If an impurity peak is detected in the UV trace, extract its mass spectrum. For example, a mass of m/z 181.01[M-H]⁻ would indicate a des-methyl degradant (loss of the methoxy group), guiding the synthetic team to adjust esterification reaction temperatures.

Protocol 3: Absolute Purity via qNMR

Causality: qNMR requires an internal calibrant (IC) whose proton signals do not overlap with the analyte. This compound has aromatic protons in the 6.8–7.9 ppm range and a methoxy singlet near 3.8 ppm. Maleic acid is chosen as the IC because it produces a sharp, distinct singlet at 6.26 ppm, completely isolated from the analyte's signals [4].

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized batch and ~5 mg of certified reference Maleic acid (TraceCERT®) using a calibrated microbalance.

  • Solvent: Dissolve both components completely in 0.6 mL of DMSO-d6.

  • Acquisition: Run a ¹H-NMR experiment with a sufficiently long relaxation delay (D1 ≥ 30 seconds) to ensure all protons fully relax between pulses, preventing integration errors.

  • Calculation: Determine absolute purity using the 100% method equation: Purity (%) = (I_analyte / I_IC) * (N_IC / N_analyte) * (MW_analyte / MW_IC) * (W_IC / W_analyte) * Purity_IC (Where I = integral area, N = number of protons, MW = molecular weight, W = weight).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purity validation pathway in a drug discovery setting, ensuring that no impure fragment advances into biological screening.

PurityValidation Start Synthesized Batch: This compound Decision Is an exact reference standard available? Start->Decision qNMR qNMR Analysis (Absolute Mass Fraction) Decision->qNMR No HPLC HPLC-UV Analysis (Relative Area %) Decision->HPLC Yes ImpurityCheck Are unknown impurities detected (>0.1%)? qNMR->ImpurityCheck HPLC->ImpurityCheck LCMS LC-MS/MS Profiling (Structural Elucidation) ImpurityCheck->LCMS Yes Release Batch Released for Drug Discovery Assays ImpurityCheck->Release No LCMS->Release Impurities Cleared

Decision matrix for analytical purity validation of building blocks in drug discovery.

Conclusion

For critical intermediates like this compound, relying solely on relative HPLC area percentage is an analytical vulnerability. By integrating qNMR for absolute quantitation and LC-MS for structural impurity profiling, researchers establish a robust, self-validating analytical system. This multi-tiered approach ensures that only high-fidelity compounds advance into biological screening, ultimately reducing attrition rates and false positives in the drug discovery pipeline.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography Source: SSRN URL:[Link]

  • NMR: An Indispensable ADME Tool - Quantitative NMR Source: Hypha Discovery URL:[Link]

  • The Use of Quantitative Proton Nuclear Magnetic Resonance (1H qNMR) in Purity Determination Source: Reading Scientific Services Ltd (RSSL) URL:[Link]

Analytical Methods for the Purity Determination of 4-Hydroxy-2-(methoxycarbonyl)benzoic acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by multi-functional aromatic building blocks. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS: 288381-17-9) is a prime example. Featuring a carboxylic acid, a phenolic hydroxyl, and a methyl ester, this compound’s structural triad demands precise control over analytical conditions to prevent on-column degradation (such as ester hydrolysis) and to ensure metrologically accurate quantification.

This guide objectively evaluates the primary analytical methodologies used for the purity determination of this compound, providing researchers with evidence-based protocols, causality-driven troubleshooting, and validated experimental workflows.

Mechanistic Overview & Analytical Challenges

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte:

  • Ionization & pKa: The carboxylic acid moiety has a pKa of approximately 3.5, while the phenolic hydroxyl group has a pKa near 9.5. In liquid chromatography, if the mobile phase pH is close to the pKa of the carboxylic acid, the compound exists in a dynamic equilibrium between its ionized and non-ionized forms. This dual-state presence leads to severe peak broadening and tailing .

  • UV Chromophore: The aromatic ring provides strong UV absorbance, typically exhibiting a maximum (

    
    ) around 230–235 nm, making UV detection highly sensitive .
    
  • Chemical Stability: The methyl ester is susceptible to hydrolysis under highly basic conditions. Therefore, analytical methods must operate under neutral to acidic conditions to maintain the structural integrity of the analyte during analysis.

Comparative Analysis of Analytical Methods

Selecting the appropriate analytical technique depends on the phase of development, the availability of reference standards, and the required precision.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the gold standard for routine batch release and purity profiling. It offers high resolution and sensitivity. However, its accuracy is entirely dependent on the availability of a highly pure, characterized reference standard to generate a calibration curve. To achieve symmetrical peak shapes for benzoic acid derivatives, the mobile phase must be heavily buffered at a low pH to suppress silanol interactions on the stationary phase .

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

qNMR has revolutionized absolute purity determination because it does not require a homologous reference standard. Instead, it relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal. By using a certified internal standard (IS) such as NIST PS1 Benzoic Acid or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) , qNMR provides SI-traceable absolute purity. For our target compound, the sharp singlet of the methoxy group (


) at ~3.8 ppm serves as an ideal quantification peak.
Liquid Chromatography-Mass Spectrometry (LC-HRMS)

While LC-MS is unparalleled for the structural elucidation of trace impurities and degradation products, it is generally not preferred for bulk purity quantification due to variable ionization efficiencies and matrix effects. It is best used orthogonally with HPLC-UV.

Quantitative Data Summary

Table 1: Comparative Analysis of Purity Determination Methods

Analytical MethodPrinciple of QuantificationSpecificityAccuracy / PrecisionReference Standard Required?
HPLC-UV Chromatographic separation + UV absorbanceHighExcellent (RSD < 2%)Yes (Homologous)
1H-qNMR Direct proton signal integrationVery HighExcellent (RSD < 1%)Yes (Internal, Non-homologous)
LC-HRMS Mass-to-charge ratio (m/z)Ultra-HighModerate (RSD 5-10%)Yes (Isotopic preferred)
Titration Acid-base neutralizationLowGood (RSD < 2%)No (Standardized titrant)

Table 2: Typical HPLC-UV Validation Parameters for Benzoic Acid Derivatives

Validation ParameterAcceptance CriteriaTypical Observed Value
Linearity (

)

0.9998
Limit of Detection (LOD) Signal-to-Noise

~0.4 - 0.6 mg/L
Limit of Quantitation (LOQ) Signal-to-Noise

~1.0 - 1.3 mg/L
Method Precision (RSD%)

1.4% - 1.8%
Spike Recovery 95.0% - 105.0%98.5% - 102.0%

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. They include built-in system suitability tests (SST) to ensure the data generated is reliable before sample analysis proceeds.

Protocol A: HPLC-UV Purity Determination

Causality Note: Lowering the pH of the mobile phase to around 2.5 protonates the residual silanol groups (


) on the silica-based C18 column, minimizing unwanted secondary interactions with the polar functional groups of the analyte. This is the primary mechanism for eliminating peak tailing .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water, pH ~2.7) and Mobile Phase B (100% HPLC-grade Acetonitrile). Degas thoroughly.

  • Column Equilibration: Install a high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min with 80% A / 20% B until a stable baseline is achieved at 230 nm.

  • Sample Preparation: Dissolve 10.0 mg of this compound in 10 mL of Mobile Phase A:B (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the standard solution (10 µL) in triplicate.

    • Self-Validation Check: Proceed only if the Tailing Factor (

      
      ) is 
      
      
      
      , Theoretical Plates (
      
      
      ) are
      
      
      , and the RSD of the peak area is
      
      
      .
  • Analysis: Inject samples and bracket with standard injections every 10 samples to monitor instrument drift.

HPLC_Workflow Start Sample Preparation (Dissolve & Filter) pH Adjust Mobile Phase pH (1.5 units < pKa) Start->pH Inject HPLC Injection (End-capped C18, 230 nm) pH->Inject Check Evaluate Peak Shape (Tailing Factor < 1.5) Inject->Check Tailing Tailing Detected (Silanol Interactions) Check->Tailing Yes Quant Quantification via Calibration Curve Check->Quant No Tailing->pH Re-optimize

HPLC method development workflow for benzoic acid derivatives.

Protocol B: 1H-qNMR Absolute Purity Determination

Causality Note: In qNMR, incomplete relaxation of protons leads to severe integration bias. To ensure complete longitudinal relaxation of all protons, the relaxation delay (


) must be set to at least 5 times the longest spin-lattice relaxation time (

) of the signals of interest.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (resolution

    
     mg), accurately weigh ~10.0 mg of the analyte and ~10.0 mg of the Internal Standard (e.g., BTFMBA, NIST-traceable) into a clean glass vial.
    
  • Solvation: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% TMS). Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
    
  • Parameter Optimization: Insert the sample into a high-field NMR spectrometer (

    
     MHz). Tune, match, and shim the probe. Determine the 
    
    
    
    relaxation time using an inversion-recovery experiment.
  • Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 30–60 seconds). Acquire at least 32 transients (scans) to ensure a high Signal-to-Noise ratio (
    
    
    ).
  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the sharp methoxy singlet of the analyte (~3.8 ppm, 3H) and the distinct aromatic protons of the BTFMBA internal standard.

    • Self-Validation Check: Calculate purity using the mass balance equation. Perform the extraction and analysis in triplicate; the RSD between replicates must be

      
      .
      

qNMR_Workflow Weigh Gravimetric Weighing (Analyte + Internal Std) Solvent Dissolve in DMSO-d6 (Ensure Complete Solubility) Weigh->Solvent Acquire Acquire 1H-NMR Spectrum (Relaxation Delay > 5*T1) Solvent->Acquire Integrate Integrate Distinct Signals (e.g., Methoxy Singlet) Acquire->Integrate Calc Calculate Absolute Purity (Mass Balance Equation) Integrate->Calc

Experimental workflow for qNMR purity analysis.

Conclusion

For the purity determination of this compound, HPLC-UV remains the most practical method for high-throughput, routine analysis, provided the mobile phase pH is strictly controlled to mitigate silanol interactions. However, for establishing the absolute purity of a primary reference standard, 1H-qNMR is the superior orthogonal technique. By combining the high-resolution separation of HPLC with the metrological traceability of qNMR, analytical scientists can guarantee the integrity of this critical building block throughout the drug development lifecycle.

References

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). National Institutes of Health (PMC). Available at:[Link]

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid[ISRD-05]. Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate. Available at:[Link]

Analytical Comparison Guide: Characterization of 4-Hydroxy-2-(methoxycarbonyl)benzoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of process impurities and environmental degradation products is a regulatory and scientific imperative. 4-Hydroxy-2-(methoxycarbonyl)benzoic acid (CAS No. 288381-17-9) occupies a critical dual role in modern analytical chemistry. It is both a primary monoester impurity in the synthesis of pharmaceutical building blocks like dimethyl 4-hydroxyphthalate[1], and a key intermediate biomarker in the advanced oxidation of the environmental pollutant dimethyl phthalate (DMP)[2].

This guide objectively compares the performance of certified this compound reference standards against common alternatives, providing the mechanistic rationale and self-validating protocols required for robust LC-MS/MS workflows.

The Mechanistic Need for a Certified Reference Standard

To understand why a highly purified, structure-specific standard is non-negotiable, we must examine the causality of its formation:

  • In Pharmaceutical Synthesis: Dimethyl 4-hydroxyphthalate is synthesized via the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol. Because the two carboxylic acid groups exhibit differing steric and electronic environments (due to the para-hydroxyl group), the reaction often fails to reach completion, arresting at the mono-methyl ester stage[1].

  • In Environmental Degradation: When DMP is subjected to advanced oxidation processes (AOPs) like sonoelectrolysis, hydroxyl radicals (•OH) attack the aromatic ring while partial hydrolysis cleaves one ester bond, yielding the identical monoester[2].

Dual_Utility DMP Dimethyl Phthalate (DMP) (Environmental Pollutant) Target This compound (Target Monoester) DMP->Target •OH Attack & Hydrolysis HPA 4-Hydroxyphthalic Acid (API Starting Material) HPA->Target Methanol / H+ (Incomplete) DMHP Dimethyl 4-hydroxyphthalate (API Building Block) Target->DMHP Methanol / H+ (Complete)

Figure 1: Pathways generating this compound in synthesis and degradation.

The Pitfall of Surrogate Standards

Laboratories frequently attempt to use monomethyl phthalate (MMP) as a surrogate standard to quantify this impurity. However, the presence of the phenolic hydroxyl group on this compound fundamentally alters its electrospray ionization (ESI) efficiency. The hydroxyl group provides an additional site for deprotonation, drastically increasing the response factor in ESI(-) mode compared to MMP. Using a surrogate standard inevitably leads to severe over- or under-quantification. Furthermore, a certified standard is required to chromatographically resolve the compound from its regioisomer, 4-hydroxy-1-(methoxycarbonyl)benzoic acid.

Comparative Performance Analysis

The following table summarizes the analytical performance of a Certified Reference Standard (CRS) of this compound compared to an in-house synthesized crude standard and a structural surrogate (Monomethyl phthalate).

Analytical ParameterCertified this compoundIn-House Synthesized MonoesterSurrogate Standard (Monomethyl Phthalate)
Purity/Assay ≥ 98.0% (Verified via qNMR)Variable (80–90%, high diester carryover)≥ 99.0%
Quantitation Accuracy 99–101% (Exact structural match)85–115% (High variance due to impurities)60–75% (ESI response factor mismatch)
Retention Time (C18) Baseline Reference (e.g., 4.2 min)Matches Baseline+1.8 min (Lacks polar hydroxyl group)
Regioisomer Resolution Resolved (Confirmed regiochemistry)Co-elution risk (Mixture of 1- and 2-esters)N/A
Matrix Effect Resilience High (When paired with stable isotope IS)Low (Co-eluting synthesis impurities suppress signal)Moderate

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes specific chromatographic and mass spectrometric conditions tailored to the physicochemical properties of the monoester.

Step-by-Step Methodology

1. Sample Preparation & Extraction

  • Procedure: Dissolve the API intermediate or wastewater extract in LC-MS grade Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chosen over nylon to prevent non-specific binding of the free carboxylic acid group, ensuring 100% recovery of the analyte.

2. Chromatographic Separation (RP-HPLC)

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The acidic modifier (0.1% Formic Acid) is critical. It suppresses the ionization of the free carboxylic acid group (pKa ~3.5) during the chromatographic run, keeping the molecule in its neutral state. This prevents peak tailing and ensures sharp, reproducible retention on the hydrophobic C18 stationary phase.

3. Mass Spectrometry (ESI- MRM Mode)

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion: m/z 195.0 [M-H]⁻.

  • Quantifier Transition: m/z 195.0 → 151.0 (Loss of CO₂, 44 Da).

  • Qualifier Transition: m/z 195.0 → 163.0 (Loss of CH₃OH, 32 Da).

  • Self-Validation Check: The system self-validates peak purity by continuously monitoring the ratio between the quantifier and qualifier ions. A deviation of >15% from the certified standard's ion ratio immediately flags the presence of a co-eluting matrix interference.

LCMS_Workflow Prep 1. Sample Prep 50:50 MeOH:H2O & 0.22µm PTFE filter HPLC 2. RP-HPLC C18 Column, Acidic Gradient (0.1% FA) Prep->HPLC 2 µL Injection MS 3. MS/MS Detection ESI(-), Precursor m/z 195.0 HPLC->MS Elution Data 4. Quantitation MRM Ratio Self-Validation MS->Data Peak Integration

Figure 2: Self-validating LC-MS/MS workflow for monoester impurity profiling.

References

  • 2-(methoxycarbonyl)
  • Source: benchchem.
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)

Sources

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